PF-10040
描述
属性
CAS 编号 |
132928-46-2 |
|---|---|
分子式 |
C20H24ClNO2 |
分子量 |
345.9 g/mol |
IUPAC 名称 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-14-4-7-17-16(12-14)10-11-21-18(17)8-5-15-6-9-19(22-2)20(13-15)23-3;/h4,6-7,9,12-13H,5,8,10-11H2,1-3H3;1H |
InChI 键 |
FJHOALINTTUIKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl |
外观 |
Solid powder |
其他CAS编号 |
132928-46-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(3,4-dimethoxyphenylethyl)-6-methyl-3,4-dihydroisoquinoline PF 10040 PF-10040 PF10040 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PF-10040
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-10040 is an investigational compound that has been characterized as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the PAF receptor and its subsequent effects on downstream signaling pathways and physiological responses. The information presented herein is a synthesis of preclinical data, focusing on the quantitative aspects of its activity and the experimental methodologies used for its characterization. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and related scientific fields.
Introduction
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and bronchoconstriction. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Antagonism of this receptor represents a promising therapeutic strategy for various inflammatory and respiratory diseases. This compound has been identified as a PAFR antagonist, and this guide elucidates its fundamental mechanism of action.
Core Mechanism of Action: PAF Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the Platelet-Activating Factor receptor. This compound displaces [3H]-PAF from its binding sites on rabbit platelets, indicating a direct interaction with the PAFR.[1] This competitive binding inhibits the downstream signaling cascade typically initiated by PAF binding.
Quantitative Analysis of Receptor Binding
The affinity of this compound for the PAF receptor has been quantified through radioligand binding assays. The following table summarizes the key quantitative data obtained from these studies.
| Compound | Parameter | Value | Assay System |
| This compound | IC50 | 1.07 x 10⁻⁵ M | [3H]-PAF displacement from rabbit platelets |
| WEB 2086 (Standard PAF antagonist) | IC50 | 4.23 x 10⁻⁹ M | [3H]-PAF displacement from rabbit platelets |
Table 1: Quantitative binding affinity data for this compound.[1]
Pharmacological Effects in Preclinical Models
The in vivo effects of this compound have been investigated in a rabbit model of PAF-induced airway responses. These studies reveal a nuanced pharmacological profile, where this compound demonstrates a selective inhibitory action on certain PAF-mediated effects.
Effect on PAF-Induced Bronchoconstriction
Direct intratracheal administration of this compound at doses of 5 and 10 mg did not have a significant effect on the acute bronchoconstriction induced by PAF in neonatally immunized rabbits, as measured by airway resistance (RL) and dynamic compliance (Cdyn).[1]
Effect on PAF-Induced Airway Hyperresponsiveness
In contrast to its lack of effect on acute bronchoconstriction, this compound significantly inhibited the increase in airway responsiveness to inhaled histamine induced by PAF.[1] This inhibition was observed at both 5 mg and 10 mg doses, suggesting that this compound can uncouple the acute bronchospastic effects of PAF from the subsequent development of airway hyperreactivity.
Effect on PAF-Induced Inflammatory Cell Infiltration
This compound has demonstrated significant anti-inflammatory effects in the airways. As assessed by bronchoalveolar lavage (BAL), this compound at doses of 5 and 10 mg significantly inhibited the total pulmonary cell infiltration and neutrophil influx induced by PAF.[1] Notably, the inhibition of PAF-induced eosinophil infiltration was only significant at the 10 mg dose.[1] These findings suggest that the mechanism of action of this compound involves the modulation of inflammatory cell trafficking in the lungs.
Signaling Pathways
This compound exerts its effects by blocking the initiation of the PAF receptor signaling cascade. The binding of PAF to its Gq-coupled receptor typically activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses. By competitively inhibiting PAF binding, this compound prevents these downstream events.
Diagram of the PAF receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
[3H]-PAF Binding Assay on Rabbit Platelets
-
Objective: To determine the binding affinity of this compound to the PAF receptor.
-
Platelet Preparation: Rabbit platelets are isolated from whole blood by centrifugation and washed. The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) containing bovine serum albumin (BSA).
-
Binding Assay:
-
Aliquots of the platelet suspension are incubated with a fixed concentration of [3H]-PAF.
-
Increasing concentrations of unlabeled this compound or a standard antagonist (e.g., WEB 2086) are added to compete for binding.
-
Non-specific binding is determined in the presence of a large excess of unlabeled PAF.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-PAF binding (IC50) is calculated using non-linear regression analysis.
In Vivo Measurement of Airway Responses in Rabbits
-
Objective: To evaluate the effect of this compound on PAF-induced bronchoconstriction and airway hyperresponsiveness.
-
Animal Model: Neonatally immunized rabbits are used to model allergic airway responses.
-
Anesthesia and Surgical Preparation: Rabbits are anesthetized, and a tracheal cannula is inserted for mechanical ventilation and drug administration. Catheters are placed for monitoring blood pressure and for drug infusion.
-
Measurement of Airway Mechanics:
-
Airway resistance (RL) and dynamic compliance (Cdyn) are measured using a pulmonary mechanics analyzer.
-
A baseline measurement of airway mechanics is established.
-
-
Drug Administration:
-
This compound (5 or 10 mg) or vehicle is administered directly into the trachea.
-
After a defined period, an intravenous infusion of PAF is initiated to induce bronchoconstriction and airway hyperresponsiveness.
-
-
Histamine Challenge: Airway responsiveness is assessed by measuring the change in RL and Cdyn in response to inhaled histamine at various concentrations before and after PAF infusion.
-
Data Analysis: Changes in RL and Cdyn are calculated and compared between the vehicle-treated and this compound-treated groups.
Bronchoalveolar Lavage (BAL) for Cellular Analysis
-
Objective: To assess the effect of this compound on PAF-induced inflammatory cell infiltration in the lungs.
-
Procedure:
-
At the end of the in vivo airway response experiment, the lungs are lavaged in situ.
-
A known volume of sterile saline or phosphate-buffered saline (PBS) is instilled into the lungs via the tracheal cannula and then gently aspirated. This process is repeated several times.
-
The recovered BAL fluid is pooled and kept on ice.
-
-
Cell Counting and Differentiation:
-
The total number of cells in the BAL fluid is determined using a hemocytometer.
-
A cytospin preparation of the BAL cells is made and stained (e.g., with Wright-Giemsa stain).
-
Differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes) are performed by counting at least 400 cells under a microscope.
-
-
Data Analysis: The total number and the differential counts of inflammatory cells are compared between the different treatment groups.
Workflow of the key experiments to characterize the mechanism of action of this compound.
Conclusion
This compound is a competitive antagonist of the PAF receptor, as evidenced by its ability to displace [3H]-PAF from rabbit platelets. Its mechanism of action in vivo is characterized by a significant inhibition of PAF-induced airway hyperresponsiveness and inflammatory cell infiltration, particularly of neutrophils. Interestingly, it does not prevent acute PAF-induced bronchoconstriction, suggesting a selective modulation of the downstream consequences of PAF receptor activation. This profile indicates that this compound may be a valuable tool for dissecting the roles of PAF in airway inflammation and hyperreactivity and holds potential as a therapeutic agent in diseases where these processes are prominent. Further research is warranted to fully elucidate its clinical potential.
References
PF-10040: A Technical Whitepaper on its Antagonism of the Platelet-Activating Factor Receptor Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacological target and mechanism of action of PF-10040, a known antagonist of the Platelet-Activating Factor (PAF) receptor. The information presented herein is compiled from published research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Core Target Pathway: Platelet-Activating Factor (PAF) Receptor Signaling
This compound exerts its pharmacological effects by targeting the Platelet-Activating Factor (PAF) receptor (PAFR) . The PAFR is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PAF, initiates a cascade of intracellular signaling events.[1][2] This pathway is a critical mediator of a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2]
Activation of the PAFR by an agonist leads to the coupling and activation of heterotrimeric G-proteins, primarily Gq/11 and Gi. This initiates several downstream signaling cascades:
-
Phospholipase C (PLC) Activation: Gq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate PKC, which in turn phosphorylates a variety of substrate proteins, leading to cellular responses.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: The PAFR signaling pathway can also activate the MAPK cascade, which is involved in regulating gene expression and cell proliferation.
-
Phospholipase A2 (PLA2) and Phospholipase D (PLD) Activation: The pathway can also involve the activation of other phospholipases, such as PLA2 and PLD, contributing to the inflammatory response.
This compound acts as a competitive antagonist at the PAFR, effectively blocking the binding of PAF and thereby inhibiting the initiation of these downstream signaling events.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity as a PAFR antagonist.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Assay Type | Tissue Source | IC50 (M) | Reference Compound | Reference IC50 (M) |
| This compound | [3H]-PAF Displacement | Rabbit Platelets | 1.07 x 10-5 | WEB 2086 | 4.23 x 10-9 |
Data from Herd et al., 1994.[3]
Table 2: In Vivo Efficacy in a Rabbit Model of PAF-Induced Airway Response
| Treatment Group | Dose (mg, intratracheal) | Effect on PAF-Induced Acute Bronchoconstriction | Effect on PAF-Induced Airway Hyperresponsiveness to Histamine | Effect on PAF-Induced Total Pulmonary Cell Infiltration | Effect on PAF-Induced Neutrophil Influx | Effect on PAF-Induced Eosinophil Infiltration |
| This compound | 5 | No effect | Significant inhibition | Significant inhibition | Significant inhibition | No significant effect |
| This compound | 10 | No effect | Significant inhibition | Significant inhibition | Significant inhibition | Significant inhibition |
Data from Herd et al., 1994.[3]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
[3H]-PAF Receptor Binding Assay (Rabbit Platelets)
This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor on platelets.
1. Preparation of Washed Rabbit Platelets:
- Collect whole blood from rabbits into a syringe containing an anticoagulant (e.g., 3.8% trisodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
- Acidify the PRP with citric acid to prevent platelet activation.
- Centrifuge the acidified PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
- Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend in the same buffer to the desired platelet concentration.
2. Competitive Binding Assay:
- In a microtiter plate, add the following components in order:
- Assay buffer (e.g., Tyrode's buffer containing 0.25% bovine serum albumin).
- A fixed concentration of [3H]-PAF (e.g., 1 nM).
- Increasing concentrations of the test compound (this compound) or a known PAFR antagonist (e.g., WEB 2086) for the standard curve. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a non-labeled PAF (e.g., 1 µM).
- The prepared washed rabbit platelet suspension.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound [3H]-PAF from the unbound radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.
- Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific [3H]-PAF binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]-PAF) by non-linear regression analysis of the competition curve.
In Vivo Model of PAF-Induced Airway Responses in Rabbits
This protocol describes a method to evaluate the effect of a PAFR antagonist on PAF-induced bronchoconstriction and airway hyperresponsiveness in an animal model.
1. Animal Preparation and Immunization:
- Use neonatally immunized rabbits to induce a state of airway hyperreactivity.
- Anesthetize the rabbits with a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).
- Intubate the animals to allow for mechanical ventilation and measurement of respiratory parameters.
2. Measurement of Airway Mechanics:
- Measure baseline airway resistance (RL) and dynamic compliance (Cdyn) using a pneumotachograph and a pressure transducer.
3. Drug Administration:
- Administer this compound (at doses of 5 and 10 mg) or vehicle control directly into the trachea (intratracheal administration).[3]
4. PAF Challenge and Measurement of Airway Responses:
- After a set period following drug administration, challenge the animals with an intravenous injection of PAF.
- Continuously monitor and record RL and Cdyn to assess the acute bronchoconstrictor response to PAF.
- At a later time point, assess airway responsiveness by challenging the animals with increasing concentrations of inhaled histamine and measuring the changes in RL and Cdyn.
5. Bronchoalveolar Lavage (BAL):
- At the end of the experiment, perform a bronchoalveolar lavage to collect cells from the airways.
- Instill a known volume of sterile saline into the lungs via the tracheal tube and then gently aspirate the fluid.
- Repeat the instillation and aspiration steps multiple times.
- Determine the total cell count in the BAL fluid using a hemocytometer.
- Prepare cytospin slides and stain with a suitable stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, eosinophils, macrophages, etc.).
6. Data Analysis:
- Compare the changes in RL and Cdyn in response to PAF and histamine between the this compound treated groups and the vehicle control group.
- Compare the total and differential cell counts in the BAL fluid between the different treatment groups.
- Use appropriate statistical tests to determine the significance of any observed differences.
Visualizations
Signaling Pathway of the Platelet-Activating Factor Receptor (PAFR)
References
- 1. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of platelet aggregation inhibition during percutaneous coronary intervention with the platelet function analyzer PFA-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
PF-10040 as a Platelet-Activating Factor (PAF) Receptor Antagonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, the development of PAFR antagonists is of significant interest for therapeutic intervention. This technical guide focuses on PF-10040, a quinoline derivative identified as a PAF receptor antagonist. While detailed public data on this compound is limited, this document consolidates the available information regarding its activity and provides a framework for its characterization based on standard methodologies for PAF receptor antagonists.
Introduction to this compound
This compound is a synthetic compound belonging to the quinoline class of molecules. It has been investigated for its ability to antagonize the platelet-activating factor receptor. The available data primarily centers on its effects in preclinical models of airway inflammation, suggesting its potential as a modulator of PAF-mediated respiratory conditions.
Quantitative Data
The publicly available quantitative data for this compound is sparse. The primary reported activity is its ability to displace radiolabeled PAF from its receptor on rabbit platelets.
Table 1: In Vitro Activity of this compound
| Assay Type | System | Radioligand | Parameter | Value (M) | Reference |
| Radioligand Binding | Rabbit Platelets | [³H]-PAF | IC₅₀ | 1.07 x 10⁻⁵ | [1] |
Note: For comparison, the standard PAF antagonist WEB 2086 exhibits an IC₅₀ of 4.23 x 10⁻⁹ M in the same assay, indicating that this compound is a significantly less potent antagonist in this specific model.[1]
Table 2: In Vivo Activity of this compound
| Animal Model | Effect Measured | Doses Administered (intratracheal) | Outcome | Reference |
| Neonatally Immunized Rabbits | PAF-induced Airway Hyperresponsiveness to Histamine | 5 and 10 mg | Significant inhibition of the increase in airway resistance (RL) and decrease in dynamic compliance (Cdyn). | [1] |
| Neonatally Immunized Rabbits | PAF-induced Acute Bronchoconstriction | 5 and 10 mg | No effect. | [1] |
| Neonatally Immunized Rabbits | PAF-induced Total Pulmonary Cell Infiltration | 5 and 10 mg | Significant inhibition. | [1] |
| Neonatally Immunized Rabbits | PAF-induced Neutrophil Influx | 5 and 10 mg | Significant inhibition. | [1] |
| Neonatally Immunized Rabbits | PAF-induced Eosinophil Infiltration | 5 mg | No significant effect. | [1] |
| Neonatally Immunized Rabbits | PAF-induced Eosinophil Infiltration | 10 mg | Significant inhibition. | [1] |
Mechanism of Action: PAF Receptor Signaling
This compound is characterized as a PAF receptor antagonist, meaning it binds to the PAF receptor and blocks the downstream signaling initiated by the endogenous ligand, PAF. The PAF receptor is a GPCR that primarily couples through Gq and Gi proteins to activate multiple signaling cascades.
References
Pharmacological Profile of PF-10040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-10040 is a pharmacological agent identified as a Platelet-Activating Factor (PAF) antagonist. This document provides a comprehensive overview of the known pharmacological properties of this compound, based on available scientific literature. The core focus is on its interaction with the PAF receptor, its effects in preclinical models of airway inflammation and hyperresponsiveness, and the experimental methodologies used to elucidate these properties. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and presents it in a structured format, supplemented with representative experimental protocols and signaling pathway diagrams to provide a thorough understanding for research and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and bronchoconstriction. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. The development of PAF receptor antagonists has been a significant area of research for therapeutic intervention in diseases such as asthma and other inflammatory conditions. This compound has been investigated for its potential to antagonize PAF-induced responses. This guide details its pharmacological activities, drawing from in vitro and in vivo studies.
Mechanism of Action
This compound functions as a competitive antagonist of the Platelet-Activating Factor receptor. It exerts its effects by binding to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF. This antagonism blocks the downstream signaling cascades that are normally initiated by PAF receptor activation.
Signaling Pathway of PAF Receptor Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by this compound.
Quantitative Pharmacological Data
The available quantitative data for this compound is summarized in the table below. This data primarily originates from studies on rabbit platelets and in vivo models of airway response.
| Parameter | Species | Assay System | Value | Reference |
| IC50 | Rabbit | [3H]-PAF binding to platelets | 1.07 x 10-5 M | [1] |
| Inhibition of PAF-induced Airway Hyperresponsiveness | Rabbit | In vivo, intratracheal administration | Significant inhibition at 5 mg and 10 mg | [1] |
| Inhibition of PAF-induced Bronchoconstriction | Rabbit | In vivo, intratracheal administration | No effect at 5 mg and 10 mg | [1] |
| Inhibition of Total Pulmonary Cell Infiltration | Rabbit | In vivo, bronchoalveolar lavage | Significant inhibition at 5 mg and 10 mg | [1] |
| Inhibition of Neutrophil Influx | Rabbit | In vivo, bronchoalveolar lavage | Significant inhibition at 5 mg and 10 mg | [1] |
| Inhibition of Eosinophil Infiltration | Rabbit | In vivo, bronchoalveolar lavage | Significant inhibition at 10 mg (no significant effect at 5 mg) | [1] |
Note: For comparison, the standard PAF antagonist WEB 2086 has an IC50 of 4.23 x 10-9 M in the same [3H]-PAF binding assay with rabbit platelets, indicating that this compound is a significantly less potent antagonist in this specific assay.[1]
Selectivity Profile
There is currently no publicly available data on the selectivity profile of this compound against other receptors. Further research would be required to characterize its specificity for the PAF receptor relative to other G-protein coupled receptors, ion channels, and enzymes.
In Vitro and In Vivo Effects
In Vitro Effects: PAF Receptor Binding
This compound has been shown to displace [3H]-PAF from its binding sites on rabbit platelets, demonstrating its direct interaction with the PAF receptor.[1] The IC50 value of 1.07 x 10-5 M suggests a moderate binding affinity in this system.[1]
In Vivo Effects: Airway Responses in Rabbits
Studies in neonatally immunized rabbits have revealed more complex in vivo effects of this compound.[1] When administered directly into the trachea, this compound did not inhibit the acute bronchoconstriction induced by PAF.[1] However, it significantly inhibited the subsequent increase in airway responsiveness to histamine, a key feature of airway hyperresponsiveness.[1]
Furthermore, this compound demonstrated significant anti-inflammatory effects by inhibiting the infiltration of total pulmonary cells and neutrophils into the airways following PAF challenge.[1] A dose-dependent effect was observed on eosinophil infiltration, with significant inhibition only at the higher dose tested (10 mg).[1] These findings suggest that this compound may uncouple the inflammatory and bronchoconstrictive effects of PAF.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the pharmacological profiling of this compound.
PAF Receptor Binding Assay (Rabbit Platelets)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor.
In Vivo Model of PAF-Induced Airway Responses in Rabbits
This protocol outlines the in vivo methodology to assess the effect of a test compound on PAF-induced bronchoconstriction, airway hyperresponsiveness, and cellular infiltration.
Summary and Future Directions
This compound is a Platelet-Activating Factor receptor antagonist with demonstrated activity in preclinical models. Its most notable feature is the dissociation of PAF's bronchoconstrictive and inflammatory effects in the airways, suggesting a complex interaction with the PAF signaling system or the involvement of different mechanisms in these two responses.
The current pharmacological profile of this compound is incomplete. To fully understand its therapeutic potential, further studies are warranted, including:
-
Selectivity Profiling: Comprehensive screening against a panel of receptors, enzymes, and ion channels to determine its specificity.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: To potentially identify more potent and selective analogs.
-
Evaluation in other PAF-mediated disease models: To explore its efficacy in other inflammatory and allergic conditions.
This technical guide provides a foundational understanding of this compound based on the currently available data and serves as a resource for researchers and professionals in the field of drug development.
References
An In-depth Technical Guide on the Biological Activity of PF-10040
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-10040 is a compound that has been investigated for its biological activity, primarily focusing on its role as a Platelet-Activating Factor (PAF) antagonist. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its mechanism of action, quantitative efficacy, and its effects in preclinical models of airway inflammation. The information presented herein is synthesized from published research to aid in the understanding of this compound for further investigation and drug development efforts.
Core Biological Activity: PAF Receptor Antagonism
The primary characterized biological activity of this compound is its ability to act as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid activator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit the downstream signaling cascades initiated by PAF.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in in vitro binding assays. The following table summarizes the key quantitative data available for this compound in comparison to a standard PAF antagonist, WEB 2086.
| Compound | Assay Type | System | IC50 |
| This compound | [3H]-PAF Displacement | Rabbit Platelets | 1.07 x 10⁻⁵ M |
| WEB 2086 | [3H]-PAF Displacement | Rabbit Platelets | 4.23 x 10⁻⁹ M |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
This data indicates that while this compound does antagonize the PAF receptor, it is approximately three orders of magnitude less potent than the well-characterized PAF antagonist WEB 2086.[1]
In Vivo Biological Activity
The biological effects of this compound have been evaluated in a preclinical model of PAF-induced airway responses in neonatally immunized rabbits. These studies provide insight into the compound's efficacy in a more complex biological system.
Effects on PAF-Induced Airway Responses:
-
Acute Bronchoconstriction: At doses of 5 and 10 mg administered via direct intratracheal administration, this compound did not have an effect on the acute bronchoconstriction induced by PAF.[1]
-
Airway Hyperresponsiveness: Despite the lack of effect on acute bronchoconstriction, both 5 and 10 mg doses of this compound significantly inhibited the PAF-induced increase in airway responsiveness to inhaled histamine.[1]
-
Pulmonary Cell Infiltration: this compound, at doses of 5 and 10 mg, significantly inhibited the total pulmonary cell infiltration and neutrophil influx induced by PAF, as assessed by bronchoalveolar lavage.[1]
-
Eosinophil Infiltration: The 10 mg dose of this compound significantly inhibited PAF-induced eosinophil infiltration into the airways. The lower 5 mg dose did not show a significant effect on eosinophil influx, despite inhibiting airway hyperresponsiveness.[1]
These findings suggest that this compound can modulate the inflammatory and hyperresponsive components of PAF-induced airway effects, even without affecting the acute bronchospastic response.[1] The dissociation between the inhibition of airway hyperresponsiveness and eosinophil infiltration at the lower dose suggests that these may be independent events.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of Platelet-Activating Factor (PAF) and the antagonistic action of this compound.
Caption: PAF signaling pathway and the antagonistic action of this compound.
Experimental Protocols
[3H]-PAF Binding Assay (In Vitro)
This assay was utilized to determine the in vitro potency of this compound in displacing radiolabeled PAF from its receptor on rabbit platelets.
-
Preparation of Platelets: Platelet-rich plasma is obtained from rabbits and washed to isolate the platelets.
-
Binding Reaction: A fixed concentration of [3H]-PAF (radiolabeled Platelet-Activating Factor) is incubated with the prepared rabbit platelets in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to the PAF receptors.
-
Separation: The bound [3H]-PAF is separated from the unbound [3H]-PAF, typically through rapid filtration.
-
Quantification: The amount of radioactivity on the filters (representing bound [3H]-PAF) is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value for this compound is calculated. This represents the concentration of this compound required to displace 50% of the bound [3H]-PAF.
Experimental Workflow: In Vivo Rabbit Model of PAF-Induced Airway Responses
The following diagram outlines the workflow for the in vivo experiments conducted in neonatally immunized rabbits.
Caption: Workflow for the in vivo rabbit model of PAF-induced airway responses.
This compound is a Platelet-Activating Factor (PAF) receptor antagonist with demonstrated biological activity both in vitro and in vivo. While its in vitro potency is modest compared to other known PAF antagonists, in vivo studies in a rabbit model of airway inflammation indicate that it can significantly inhibit PAF-induced airway hyperresponsiveness and pulmonary cell infiltration. Notably, its mechanism of action appears to be independent of preventing acute bronchoconstriction, suggesting a more specific effect on the inflammatory and hyperresponsive pathways mediated by PAF. Further research would be beneficial to fully elucidate the therapeutic potential and complete biological activity profile of this compound.
References
PF-10040: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-10040, a quinoline derivative investigated for its potential therapeutic effects in respiratory diseases. The document synthesizes key findings on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound functions as a Platelet-Activating Factor Receptor (PAFR) antagonist.[1][2] Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of inflammatory processes, including those central to the pathophysiology of respiratory conditions like asthma.[1] By blocking the PAFR, this compound inhibits the downstream signaling cascades initiated by PAF, thereby mitigating key features of allergic airway inflammation and hyperresponsiveness.
The primary mechanism of this compound involves the inhibition of PAF-induced airway hyperresponsiveness.[1][2][3] It has also been shown to have a protective effect in experimental NSAID-gastritis.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: Receptor Binding Affinity
| Compound | Target | Tissue/Cell Type | IC50 | Reference |
| This compound | [3H]-PAF Binding Sites | Rabbit Platelets | 1.07 x 10⁻⁵ M | [3][4][5][6] |
| WEB 2086 (Standard PAF Antagonist) | [3H]-PAF Binding Sites | Rabbit Platelets | 4.23 x 10⁻⁹ M | [3][4][5][6] |
Table 2: In Vivo Efficacy in a Rabbit Model of PAF-Induced Airway Hyperresponsiveness
| Treatment Group | Dose (Intratracheal) | Effect on PAF-Induced Acute Bronchoconstriction (Airway Resistance RL or Dynamic Compliance Cdyn) | Effect on PAF-Induced Airway Hyperresponsiveness to Histamine | Effect on PAF-Induced Total Pulmonary Cell Infiltration | Effect on PAF-Induced Neutrophil Influx | Effect on PAF-Induced Eosinophil Influx | Reference |
| This compound | 5 mg | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | No effect | [3][4][5] |
| This compound | 10 mg | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | Significantly inhibited | [3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in a preclinical model of respiratory disease.
Experimental Protocols
Based on the available literature, a key experimental model for evaluating this compound in the context of respiratory disease involves neonatally immunized rabbits. The following provides a generalized protocol based on the cited studies.[3][4][5]
1. Animal Model: Neonatally Immunized Rabbits
-
Objective: To create an animal model with pre-existing airway hyperresponsiveness, mimicking certain aspects of allergic asthma.
-
Methodology:
-
Neonatal rabbits are immunized shortly after birth.
-
The specific antigen and adjuvant used for immunization should be consistent with established protocols for inducing airway hyperresponsiveness.
-
Animals are allowed to mature to an appropriate age before experimental procedures.
-
2. This compound Administration
-
Objective: To deliver this compound directly to the airways.
-
Methodology:
3. PAF Challenge and Measurement of Airway Responses
-
Objective: To induce airway hyperresponsiveness and inflammation using PAF and to assess the effect of this compound.
-
Methodology:
-
Following this compound or vehicle administration, animals are challenged with an aerosolized solution of Platelet-Activating Factor (PAF).
-
Acute Bronchoconstriction: Immediately following PAF challenge, airway resistance (RL) and dynamic compliance (Cdyn) are measured to assess the acute bronchoconstrictor response.
-
Airway Hyperresponsiveness: At a defined time point after the PAF challenge, animals are challenged with a bronchoconstricting agent such as histamine. Airway resistance and dynamic compliance are measured again to determine the level of airway hyperresponsiveness.
-
4. Bronchoalveolar Lavage (BAL)
-
Objective: To quantify the inflammatory cell infiltrate in the airways.
-
Methodology:
-
At the end of the experimental period, a bronchoalveolar lavage (BAL) is performed.
-
The recovered BAL fluid is processed for total and differential cell counts (including neutrophils and eosinophils).
-
5. Data Analysis
-
Objective: To statistically compare the effects of this compound treatment with the control group.
-
Methodology:
-
Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) are used to compare the measured parameters (airway resistance, dynamic compliance, cell counts) between the different treatment groups.
-
Conclusion
This compound is a Platelet-Activating Factor Receptor antagonist that has demonstrated efficacy in preclinical models of PAF-induced airway hyperresponsiveness and inflammation.[3][4][5] Notably, it appears to inhibit airway hyperresponsiveness and inflammatory cell influx at doses that do not affect acute bronchoconstriction, suggesting a more targeted anti-inflammatory effect. Further research is warranted to fully elucidate its therapeutic potential in respiratory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNIPROT:Q15004 - FACTA Search [nactem.ac.uk]
- 4. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of LPA1 Receptor Antagonists in Inflammation: A Technical Guide
An important note on nomenclature: The initial query for "PF-10040" is ambiguous in scientific literature. Historical studies refer to a platelet-activating factor (PAF) antagonist with this designation. However, a more contemporary and intensely researched area in inflammation and fibrosis involves a class of compounds known as lysophosphatidic acid receptor 1 (LPA1) antagonists, some of which have been developed by pharmaceutical companies and may carry internal identifiers. This guide will focus on the latter, providing an in-depth overview of the role of LPA1 receptor antagonists in inflammation studies, a field with significant therapeutic implications.
Introduction: The LPA-LPA1 Axis in Inflammation and Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule in a wide array of biological processes, including wound healing and cellular development.[1] Its effects are mediated through a family of six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] The LPA1 receptor, in particular, has been identified as a critical mediator in the pathogenesis of chronic inflammatory and fibrotic diseases affecting organs such as the lungs, kidneys, and skin.[1]
In healthy tissues, the LPA-LPA1 signaling axis plays a role in normal wound repair. However, in the context of chronic injury, this pathway can become dysregulated, leading to a pathological feed-forward loop of inflammation and fibrosis.[2] Sustained activation of LPA1 promotes the recruitment and activation of immune cells, such as macrophages, and stimulates the production of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6).[1] This chronic inflammatory state drives the excessive accumulation of extracellular matrix, a hallmark of fibrosis.[3] Consequently, the inhibition of the LPA1 receptor has emerged as a promising therapeutic strategy to mitigate both inflammation and fibrosis.[4]
Mechanism of Action: LPA1 Receptor Signaling Pathways
The LPA1 receptor is a versatile signaling hub, coupling to at least three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1] Activation of these G proteins by LPA initiates distinct downstream cascades that culminate in pro-inflammatory and pro-fibrotic cellular responses. LPA1 antagonists are designed to competitively bind to the receptor, preventing LPA from initiating these signaling events.
-
Gαq/11 Pathway: This pathway activates Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular activation processes.[1]
-
Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation and can induce NF-κB activation.[2]
-
Gα12/13 Pathway: This pathway is strongly linked to cytoskeletal reorganization through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This is crucial for processes like fibroblast migration and contraction.
A critical convergence point for these pro-inflammatory signals is the Nuclear Factor-kappa B (NF-κB) pathway. LPA1 signaling can activate the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of κB (IκB) and the subsequent translocation of NF-κB into the nucleus.[2][5] Once in the nucleus, NF-κB drives the transcription of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response.[6]
Quantitative Data: In Vitro and In Vivo Efficacy of LPA1 Antagonists
The development of potent and selective LPA1 antagonists has been a major focus of pharmaceutical research. The efficacy of these compounds is typically characterized by their half-maximal inhibitory concentration (IC50) or binding affinity (Kb) in various in vitro assays, as well as by their performance in preclinical and clinical studies.
Table 1: In Vitro Potency of Selected LPA1 Antagonists
| Compound | Assay Type | Cell Line / System | IC50 / Kb | Reference(s) |
| BMS-986278 | LPA1 Receptor Binding | Human LPA1 | 6.9 nM (Kb) | [7] |
| Collagen Expression | Human Lung Fibroblasts | 30.6 nM | [8] | |
| Bile Salt Export Pump (BSEP) | In vitro transporter assay | >100 µM | [9][10] | |
| PIPE-791 | Collagen Expression | Human Lung Fibroblasts | 1.1 nM | [8] |
| Fibroblast Chemotaxis | Human Lung Fibroblasts | 1.5 nM | [8] | |
| Bile Salt Export Pump (BSEP) | In vitro transporter assay | 24.4 µM | [8] | |
| BMS-986020 | LPA-induced Fibrogenesis | Scar-in-a-Jar model | Potent inhibition | [11][12] |
| Calcium Mobilization | CHO-hLPA1 cells | pKb ~8 | [4] | |
| AM095 | Chemotaxis | A2058 melanoma cells | 233 nM | [1] |
| Chemotaxis | CHO-hLPA1 cells | 778 nM | [1] | |
| LPA1 Antagonist 1 | LPA1 Receptor Activity | Recombinant human LPA1 | 25 nM | [13] |
Table 2: Preclinical and Clinical Efficacy of BMS-986278
| Study Type | Model / Population | Treatment | Key Findings | Reference(s) |
| Preclinical | Mouse Bleomycin Model | Oral administration | Demonstrated antifibrotic activity (decreased picrosirius red staining). | [9][10] |
| Preclinical | Mouse | Oral administration | Inhibition of LPA-stimulated histamine release. | [9] |
| Phase 2 Clinical Trial | Idiopathic Pulmonary Fibrosis (IPF) | 60 mg, twice daily for 26 weeks | 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) vs. placebo. | [14] |
| Phase 2 Clinical Trial | Progressive Pulmonary Fibrosis (PPF) | 60 mg, twice daily for 26 weeks | 69% relative reduction in the rate of decline in ppFVC vs. placebo. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of LPA1 antagonists in inflammation studies.
In Vitro Calcium Mobilization Assay
This assay measures the ability of an antagonist to block LPA-induced release of intracellular calcium, a hallmark of Gαq/11 activation.
-
Objective: To determine the IC50 value of a test compound for the LPA1 receptor.
-
Materials:
-
Cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).
-
Fluorescent calcium indicator dye (e.g., FLIPR® Calcium 4 Assay Kit).[16]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 2.5 mM probenecid).[16]
-
LPA (agonist, e.g., 18:1 LPA).
-
Test compound (LPA1 antagonist).
-
96- or 384-well microplates.
-
Fluorescence plate reader with kinetic measurement capabilities (e.g., FLIPR).
-
-
Protocol:
-
Cell Plating: Seed the LPA1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.[17]
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C.[16][17]
-
Compound Addition (Antagonist): Prepare serial dilutions of the test compound in Assay Buffer. Add the diluted compound to the cell plate and pre-incubate for 30 minutes at 37°C.[16][17]
-
Agonist Stimulation: Prepare the LPA agonist solution at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined. Using the plate reader's injection system, add the LPA solution to the wells to stimulate the cells.[17]
-
Fluorescence Measurement: Immediately begin measuring the kinetic fluorescence signal (e.g., at 1 Hz for 2-3 minutes) to capture the calcium flux.[18]
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data using wells with LPA only (0% inhibition) and buffer only (100% inhibition). Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.[17]
-
Transwell Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, a key process in inflammation mediated by LPA1.
-
Objective: To quantify the inhibitory effect of a test compound on LPA-induced cell migration.
-
Materials:
-
A responsive cell line (e.g., human lung fibroblasts, A2058 melanoma cells).[1]
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Serum-Free Medium (SFM) containing 0.1% BSA.
-
LPA (chemoattractant).
-
Test compound (LPA1 antagonist).
-
Fixing solution (e.g., methanol).
-
Staining solution (e.g., 0.1% crystal violet).
-
-
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. On the day of the assay, serum-starve the cells for 4-6 hours, then harvest and resuspend them in SFM at a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup:
-
Lower Chamber: Add 600 µL of SFM containing LPA (e.g., 100 nM) to the lower wells of the 24-well plate. Include a negative control (SFM alone).[1]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in SFM. Mix the cell suspension with the diluted inhibitor and pre-incubate for 30 minutes.[1]
-
-
Cell Seeding: Place the transwell inserts into the wells. Add 100 µL of the cell/inhibitor mixture to the upper chamber of each insert.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[1]
-
Staining and Quantification:
-
Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.[1]
-
Fix the migrated cells on the bottom of the membrane with methanol for 15 minutes.[1]
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes, then wash with water.[1]
-
Count the number of migrated cells in several random microscopic fields per insert.
-
-
Data Analysis: Calculate the average number of migrated cells for each condition. Express the data as a percentage of migration relative to the LPA-only control (set to 100%). Plot the percentage of migration against the log concentration of the test compound to determine the IC50.[1]
-
Western Blot for NF-κB Pathway Activation
This protocol details the detection of key phosphorylated proteins to assess the activation state of the NF-κB signaling pathway.
-
Objective: To determine if an LPA1 antagonist can inhibit LPA-induced phosphorylation of IκBα and the p65 subunit of NF-κB.
-
Materials:
-
Cell line responsive to LPA (e.g., human lung fibroblasts, alveolar epithelial cells).[5]
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells, then pre-treat with the LPA1 antagonist at various concentrations for 1 hour. Stimulate the cells with LPA (e.g., 1 µM) for a short duration (e.g., 15-30 minutes).[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer. Collect the lysates and determine the protein concentration (e.g., using a BCA assay).[19]
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for total p65 and a loading control to ensure equal protein loading. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.[19]
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and evaluate the efficacy of potential therapeutics.[3]
-
Objective: To assess the anti-inflammatory and anti-fibrotic effects of an LPA1 antagonist in vivo.
-
Materials:
-
Protocol:
-
Induction of Fibrosis: Anesthetize the mice. Expose the trachea and administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline via intratracheal instillation. Control animals receive saline only.[5]
-
Compound Administration: Begin administration of the LPA1 antagonist at a predetermined dose and schedule (e.g., daily oral gavage). Treatment can be prophylactic (starting before or at the time of bleomycin) or therapeutic (starting several days after bleomycin administration).[8]
-
Monitoring: Monitor the animals for body weight changes and signs of distress throughout the study.
-
Endpoint Analysis (typically 14-21 days post-bleomycin):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential immune cell counts (e.g., macrophages, neutrophils) and measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) by ELISA.[2]
-
Histology: Harvest the lungs, fix them in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.[9]
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure collagen content using a Sircol assay or to determine hydroxyproline levels.[3]
-
-
Data Analysis: Compare the outcomes (cell counts, cytokine levels, fibrosis scores, collagen content) between the vehicle-treated, bleomycin-only, and antagonist-treated groups using appropriate statistical tests.
-
Conclusion
The lysophosphatidic acid receptor 1 has been robustly validated as a central mediator in the intertwined pathologies of chronic inflammation and fibrosis. Antagonists of LPA1, such as BMS-986278, have demonstrated significant promise by targeting the fundamental cellular mechanisms that drive these diseases. Through their ability to block key signaling pathways involving calcium mobilization, cell migration, and NF-κB activation, these compounds effectively reduce inflammatory cell infiltration and subsequent fibrotic tissue remodeling in preclinical models. The encouraging results from Phase 2 clinical trials further underscore the therapeutic potential of LPA1 antagonism for devastating conditions like idiopathic pulmonary fibrosis. This guide provides a foundational understanding of the science and methodologies that are paving the way for a new class of anti-inflammatory and anti-fibrotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 3. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 10. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
The Role of PF-10040 in Mitigating Eosinophil Infiltration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophilic infiltration is a hallmark of various inflammatory and allergic diseases. This technical guide delves into the mechanism of PF-10040, a Platelet-Activating Factor (PAF) antagonist, in modulating eosinophil responses. We will explore the intricate signaling pathways initiated by PAF in eosinophils and how their blockade by compounds like this compound can attenuate the inflammatory cascade. This document provides a comprehensive overview of the preclinical evidence for this compound, detailed experimental protocols for studying eosinophil infiltration, and visual representations of the underlying molecular mechanisms to support further research and development in this therapeutic area.
Introduction to Eosinophil Infiltration and Platelet-Activating Factor (PAF)
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases, such as asthma, and other inflammatory conditions. Their recruitment from the bloodstream into tissues, a process known as eosinophil infiltration, is orchestrated by a complex network of chemoattractants. Among these, Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been identified as a key player in inducing eosinophil chemotaxis and activation.
PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including eosinophils. Activation of the PAFR triggers a cascade of intracellular signaling events that ultimately lead to cellular responses such as migration, degranulation, and the release of pro-inflammatory mediators. Consequently, antagonism of the PAF receptor presents a promising therapeutic strategy for controlling eosinophil-driven inflammation.
This compound: A Platelet-Activating Factor Receptor Antagonist
This compound is a molecule that has been investigated for its ability to act as a PAF receptor antagonist. By competitively binding to the PAF receptor, this compound can block the downstream signaling pathways initiated by PAF, thereby inhibiting eosinophil infiltration and subsequent inflammatory responses.
Quantitative Data on this compound Activity
Preclinical studies have provided quantitative data on the efficacy of this compound in inhibiting PAF-induced responses.
| Parameter | Value | Species | Assay |
| IC50 for [3H]-PAF displacement | 1.07 x 10-5 M | Rabbit | Platelet PAF Receptor Binding Assay |
| Inhibition of PAF-induced eosinophil infiltration (10 mg) | Significant | Rabbit | In vivo model of PAF-induced airway inflammation |
| Inhibition of PAF-induced eosinophil infiltration (5 mg) | Not significant | Rabbit | In vivo model of PAF-induced airway inflammation |
Table 1: Summary of quantitative data for this compound.
Signaling Pathways in PAF-Induced Eosinophil Infiltration
The binding of PAF to its receptor on eosinophils initiates a complex signaling cascade. Understanding this pathway is crucial for appreciating the mechanism of action of PAF receptor antagonists like this compound.
PAF Receptor-Mediated Signaling
The PAF receptor is coupled to both pertussis toxin (PTX)-sensitive (Gi) and PTX-resistant (Gq) G-proteins.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi subunit, upon activation, stimulates phosphoinositide 3-kinase (PI3K), particularly the p110δ isoform, which is crucial for eosinophil trafficking and migration. The activation of the PI3K/Akt pathway is a key driver of eosinophil chemotaxis in response to PAF.
Interestingly, studies have shown that PAF-induced eosinophil degranulation may occur through a PAF receptor-independent mechanism, suggesting a multifaceted role for PAF in eosinophil biology.
Experimental Protocols
To facilitate further research on PAF antagonists and eosinophil infiltration, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro: Eosinophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to assess the chemotactic response of eosinophils to various stimuli.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from fresh peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Chamber Preparation: Use a 48-well micro-chemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size).
-
Loading:
-
Add the chemoattractant (e.g., PAF at concentrations ranging from 10-11 to 10-6 M) to the lower wells of the chamber.
-
Pre-incubate the isolated eosinophils with the test compound (e.g., this compound) or vehicle control for 15-30 minutes at 37°C.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1 to 3 hours.
-
Quantification:
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the filter (e.g., with Wright-Giemsa stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, quantify migration by measuring the activity of eosinophil peroxidase (EPO) from the migrated cells using a colorimetric substrate.
-
In Vivo: PAF-Induced Eosinophil Infiltration in Airways
This animal model is used to assess the in vivo efficacy of compounds in preventing eosinophil recruitment to the lungs.
Protocol:
-
Animal Model: Use appropriate animal models such as neonatally immunized rabbits or specific mouse strains.
-
Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., direct intratracheal administration).
-
PAF Challenge: After a defined period, challenge the animals with an intratracheal administration of PAF to induce airway inflammation.
-
Bronchoalveolar Lavage (BAL): At a specified time point post-challenge (e.g., 24 hours), euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs via a tracheal cannula.
-
BAL Fluid Analysis:
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL cells and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying and counting at least 400 cells under a microscope to determine the percentage and absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the this compound-treated group with the vehicle-treated group to determine the inhibitory effect of the compound.
Conclusion
This compound demonstrates potential as a PAF receptor antagonist capable of inhibiting PAF-induced eosinophil infiltration in preclinical models. A thorough understanding of the PAF signaling pathway in eosinophils provides a solid foundation for the rational design and development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to further investigate the role of PAF in eosinophilic inflammation and to evaluate the efficacy of new therapeutic candidates. The continued exploration of PAF receptor antagonism holds promise for the treatment of a range of eosinophil-associated diseases.
Investigating Bronchoconstriction and Airway Hyperresponsiveness with PF-10040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the experimental investigation of PF-10040 in the context of bronchoconstriction and related airway pathologies. While initial research indicates a nuanced role for this compound, suggesting it may not directly inhibit acute bronchoconstriction, its significant impact on airway hyperresponsiveness and inflammation marks it as a compound of interest in the study of respiratory diseases. This document synthesizes the available quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.
Introduction: Bronchoconstriction, Airway Hyperresponsiveness, and the Role of Platelet-Activating Factor (PAF)
Bronchoconstriction is the narrowing of the airways due to the contraction of surrounding smooth muscle, a hallmark of diseases like asthma.[1] This acute response is often triggered by various stimuli, leading to symptoms such as wheezing and shortness of breath. Underlying this is often a state of airway hyperresponsiveness (AHR), where the airways are overly sensitive to constrictor stimuli.[2][3]
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of asthma.[4] It is released from various inflammatory cells and can induce bronchoconstriction, increase vascular permeability, and act as a powerful chemoattractant for eosinophils, contributing to airway inflammation and AHR.[1][4][5] Consequently, PAF receptor antagonists have been a focus of research for asthma and other inflammatory airway diseases.
This compound: A Platelet-Activating Factor Antagonist
This compound has been identified as an antagonist of the platelet-activating factor (PAF) receptor. Its primary mechanism of action is to block the binding of PAF to its receptors on target cells, thereby inhibiting the downstream signaling cascades that lead to inflammation and airway hyperresponsiveness.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on PAF-induced airway responses in neonatally immunized rabbits.[6]
Table 1: In Vitro PAF Receptor Antagonism [6]
| Compound | IC50 (M) for [3H]-PAF displacement from rabbit platelets |
| This compound | 1.07 x 10-5 |
| WEB 2086 (standard PAF antagonist) | 4.23 x 10-9 |
Table 2: Effect of this compound on Acute PAF-Induced Bronchoconstriction in Rabbits [6]
| Treatment | Dose (intratracheal) | Effect on Airway Resistance (RL) | Effect on Dynamic Compliance (Cdyn) |
| This compound | 5 mg | No effect | No effect |
| This compound | 10 mg | No effect | No effect |
This data indicates that this compound did not inhibit the acute bronchospasm induced by PAF.[6]
Table 3: Effect of this compound on PAF-Induced Airway Hyperresponsiveness to Histamine in Rabbits [6]
| Treatment | Dose (intratracheal) | Inhibition of increased Airway Resistance (RL) | Inhibition of decreased Dynamic Compliance (Cdyn) |
| This compound | 5 mg | Significant inhibition | Significant inhibition |
| This compound | 10 mg | Significant inhibition | Significant inhibition |
Table 4: Effect of this compound on PAF-Induced Pulmonary Cell Infiltration in Rabbits (via Bronchoalveolar Lavage) [6]
| Treatment | Dose (intratracheal) | Total Pulmonary Cell Infiltration | Neutrophil Influx | Eosinophil Influx |
| This compound | 5 mg | Significantly inhibited | Significantly inhibited | No significant effect |
| This compound | 10 mg | Significantly inhibited | Significantly inhibited | Significantly inhibited |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the quantitative data section, based on the study by Herd et al., 1994.[6]
Animal Model and Sensitization
-
Species: New Zealand White rabbits.
-
Sensitization: Neonatally immunized within 24 hours of birth with an intraperitoneal injection of 1 mg of ovalbumin in 0.9% saline. A second intraperitoneal injection of ovalbumin (1 mg) is administered 14 days later. Experiments are performed on day 28.
Measurement of Airway Responses
-
Anesthesia and Instrumentation: Rabbits are anesthetized, and the trachea is cannulated. A balloon catheter is inserted into the esophagus to measure intrapleural pressure. Airflow is measured with a pneumotachograph.
-
Pulmonary Mechanics: Airway resistance (RL) and dynamic compliance (Cdyn) are calculated from the airflow, tidal volume, and transpulmonary pressure signals.
-
Experimental Procedure:
-
A stable baseline of RL and Cdyn is established.
-
PAF (100 ng/kg) is administered intravenously.
-
Airway responsiveness to histamine is assessed by constructing a dose-response curve to inhaled histamine (0.125 to 2.0 mg/ml) before and after PAF administration.
-
This compound (5 or 10 mg) or vehicle is administered via direct intratracheal instillation 15 minutes prior to the PAF challenge.
-
Bronchoalveolar Lavage (BAL)
-
Procedure: Immediately after the final histamine challenge, the lungs are lavaged in situ with sterile saline.
-
Cell Analysis: The recovered BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts (neutrophils, eosinophils, etc.) are determined after staining.
In Vitro PAF Receptor Binding Assay
-
Preparation: Platelets are isolated from rabbit blood.
-
Assay: Washed platelets are incubated with [3H]-PAF in the presence of varying concentrations of this compound or WEB 2086.
-
Analysis: The radioactivity bound to the platelets is measured, and the IC50 value (the concentration of the antagonist that inhibits 50% of the specific [3H]-PAF binding) is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PAF-Induced Airway Hyperresponsiveness and Inflammation
The following diagram illustrates the signaling cascade initiated by PAF and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Investigating this compound's Effect on Airway Hyperresponsiveness
This diagram outlines the sequence of the in vivo experimental protocol.
Caption: In vivo experimental workflow.
Conclusion
The available evidence suggests that this compound does not act as a direct bronchodilator against PAF-induced acute bronchoconstriction. However, its ability to significantly attenuate PAF-induced airway hyperresponsiveness and inhibit the infiltration of inflammatory cells, such as neutrophils and eosinophils, highlights its potential as a tool for investigating the inflammatory underpinnings of bronchoconstrictive diseases.[6] The dissociation between its effect on AHR and acute bronchoconstriction provides a valuable avenue for research into the distinct mechanisms governing these two phenomena.[6] Further studies are warranted to explore the full therapeutic and research potential of this compound in the context of asthma and other inflammatory airway conditions.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Mechanisms of airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway hyperresponsiveness in asthma: mechanisms, clinical significance, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a potent platelet-activating factor antagonist, SR27417A, on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-10040 in Airway Inflammation Studies
These application notes provide a comprehensive overview of the use of PF-10040 in preclinical studies of airway inflammation, with a focus on dosage, experimental protocols, and underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals working in respiratory pharmacology.
Introduction
This compound is a compound that has been investigated for its potential to mitigate airway inflammation. It has been shown to act as a platelet-activating factor (PAF) receptor antagonist.[1] PAF is a potent phospholipid mediator implicated in the pathogenesis of asthma and other inflammatory airway diseases, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration. Understanding the appropriate dosage and experimental application of this compound is crucial for designing effective in vivo studies to explore its therapeutic potential.
Data Presentation: In Vivo Dosage and Efficacy
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound on PAF-induced airway responses in neonatally immunized rabbits.
| Parameter | Dosage | Route of Administration | Effect | Significance |
| Inhibition of PAF-induced Airway Hyperresponsiveness | 5 mg and 10 mg | Direct Intratracheal | Significantly inhibited the increase in airway resistance (RL) and decrease in dynamic compliance (Cdyn) in response to histamine. | p < 0.05 |
| Inhibition of Total Pulmonary Cell Infiltration | 5 mg and 10 mg | Direct Intratracheal | Significantly inhibited the total number of cells recovered by bronchoalveolar lavage (BAL). | p < 0.05 |
| Inhibition of Neutrophil Influx | 5 mg and 10 mg | Direct Intratracheal | Significantly inhibited the influx of neutrophils into the airways as assessed by BAL. | p < 0.05 |
| Inhibition of Eosinophil Infiltration | 10 mg | Direct Intratracheal | Significantly inhibited the PAF-induced eosinophil infiltration into the airways. | p < 0.05 |
| Effect on Acute Bronchoconstriction | 5 mg and 10 mg | Direct Intratracheal | No significant effect on the acute bronchoconstriction induced by PAF. | Not significant |
| In Vitro PAF Receptor Binding | IC50 = 1.07 x 10-5 M | - | Displaced [3H]-PAF from binding sites on rabbit platelets. | - |
Experimental Protocols
This section details the methodology for an in vivo study of this compound in a rabbit model of PAF-induced airway inflammation.
Animal Model
-
Species: Neonatally immunized rabbits.
-
Immunization: Rabbits are immunized shortly after birth to induce a state of heightened airway responsiveness.
Induction of Airway Inflammation
-
Inducing Agent: Platelet-Activating Factor (PAF).
-
Administration: PAF is administered to induce acute bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration.
Drug Administration
-
Compound: this compound
-
Formulation: The specific vehicle for this compound should be determined based on its solubility and compatibility with intratracheal administration.
-
Dosage: 5 mg and 10 mg.
-
Route: Direct intratracheal administration. This ensures targeted delivery to the lungs and minimizes systemic side effects.
Assessment of Airway Responses
-
Measurement of Airway Mechanics:
-
Airway resistance (RL) and dynamic compliance (Cdyn) are measured to assess bronchoconstriction and airway responsiveness.
-
A baseline measurement is taken before PAF challenge.
-
Measurements are repeated after PAF administration and subsequent challenge with a bronchoconstrictor agent like histamine to assess airway hyperresponsiveness.
-
-
Bronchoalveolar Lavage (BAL):
-
BAL is performed to collect cells from the airways.
-
The total number of inflammatory cells (e.g., neutrophils, eosinophils) in the BAL fluid is quantified to assess the degree of inflammation.
-
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Signaling Pathways
The primary mechanism of action of this compound is the antagonism of the PAF receptor. The binding of PAF to its receptor on various cells in the airways, including inflammatory cells and smooth muscle cells, triggers a cascade of intracellular signaling events that lead to the pathological features of asthma and other inflammatory airway diseases. By blocking this initial step, this compound can inhibit downstream inflammatory processes.
Logical Relationship of this compound Action
Caption: this compound competitively antagonizes the PAF receptor.
Simplified PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling cascade.
Conclusion
This compound demonstrates efficacy in a preclinical model of PAF-induced airway inflammation by inhibiting airway hyperresponsiveness and the infiltration of inflammatory cells, such as neutrophils and eosinophils. Its mechanism of action is attributed to the antagonism of the PAF receptor. The provided protocols and dosage information serve as a valuable resource for designing further studies to investigate the therapeutic potential of this compound and similar compounds in the context of inflammatory airway diseases.
References
Application Notes and Protocols for PF-10040 Administration in Research
Introduction
These application notes provide a comprehensive overview of the administration routes for the investigational compound PF-10040 in a research setting. The information is intended for researchers, scientists, and drug development professionals. The protocols and data presented are compiled from preclinical studies and are intended to guide the design and execution of future research.
This compound has been investigated for its potential therapeutic effects in various disease models. The choice of administration route is a critical factor that can significantly influence the compound's pharmacokinetic profile, efficacy, and safety. This document outlines common administration routes used in preclinical research, including oral, intravenous, and direct intratracheal administration.
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving this compound and other relevant compounds, illustrating the impact of different administration routes on pharmacokinetic and pharmacodynamic parameters.
Table 1: Pharmacokinetics of Various "PF-" Prefixed Compounds Following Different Administration Routes
| Compound | Administration Route | Dose | Tmax (Time to Peak Concentration) | Terminal Half-life (t1/2) | Bioavailability | Reference |
| Crizotinib (PF-02341066) | Oral | Single | 4-6 hours | ~42 hours | Not specified | [1] |
| Crizotinib (PF-02341066) | Oral (with high-fat meal) | Single | No significant change | No significant change | Non-clinically significant reduction | [1] |
| PF-05231023 | Intravenous (IV) | Single (0.5-200 mg) | Immediate | 6.5–7.7 hours (C-terminus) | 100% | [2] |
| PF-734200 | Oral | 20 mg | Not specified | 16.2 hours (normal renal function) | Not applicable | [3] |
| PF-734200 | Oral | 20 mg | Not specified | 36.6 hours (end-stage renal disease) | Not applicable | [3] |
| NS-21 | Intravenous (IV) | Not specified | Not applicable | 2.2 hours (rats), 5.3 hours (dogs), 15.4 hours (monkeys) | 100% | [4] |
| NS-21 | Oral | Not specified | Not specified | Not specified | 4% (rats), 22% (dogs), 6% (monkeys) | [4] |
| INP104 (DHE) | Intranasal (POD device) | 1.45 mg | 30 minutes | Not specified | Comparative to IV | [5] |
| Migranal (DHE) | Intranasal (Spray) | 2.0 mg | 47 minutes | Not specified | Lower than INP104 and IV | [5] |
Table 2: In Vivo Efficacy of Paeoniflorin (PF) via Oral Administration
| Study Focus | Animal Model | Dose | Key Findings | Reference |
| Lupus Nephritis | MRL/lpr mice | 50 mg/kg | Significantly improved renal function and structure. Inhibited the TGF-β1/Smad2/3 signaling pathway. | [6] |
| Lupus Pathological Symptoms | MRL/lpr mice | 50 mg/kg | Alleviates renal inflammation and protects kidney function by inhibiting the IRAK1-NF-κB pathway. | [6] |
Table 3: Effect of this compound on PAF-Induced Airway Responses in Rabbits via Intratracheal Administration
| Dose | Effect on Acute Bronchoconstriction | Effect on Airway Hyperresponsiveness | Effect on Neutrophil Influx | Effect on Eosinophil Influx | Reference |
| 5 mg | No effect | Significantly inhibited | Significantly inhibited | No effect | [7] |
| 10 mg | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | [7] |
Experimental Protocols
Oral Administration Protocol (Based on Paeoniflorin Studies)
This protocol is adapted from in vivo studies with Paeoniflorin (PF), a compound that has been extensively studied via the oral route.[6]
Objective: To administer this compound orally to rodent models to assess its systemic effects.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 50 mg/kg body weight). Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Observe the animals at regular intervals for any behavioral changes or adverse effects.
-
Proceed with the planned experimental endpoints (e.g., blood sampling, tissue collection) at the designated time points.
-
Intravenous Administration Protocol
This protocol provides a general guideline for the intravenous administration of a test compound.
Objective: To achieve rapid and complete systemic exposure to this compound.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, PBS)
-
Syringes and needles (appropriate gauge for the animal's vein)
-
Restraining device
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a sterile vehicle to the target concentration. The solution must be clear and free of particulates.
-
Filter-sterilize the solution if necessary.
-
-
Animal Preparation and Dosing:
-
Weigh the animal to calculate the exact dose volume.
-
Place the animal in a restraining device, allowing access to a suitable vein (e.g., tail vein in mice/rats).
-
Swab the injection site with an appropriate antiseptic.
-
Carefully insert the needle into the vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Follow the experimental timeline for sample collection and analysis.
-
Direct Intratracheal Administration Protocol (Based on this compound Rabbit Study)
This specialized protocol is based on a study where this compound was administered directly into the trachea of rabbits to study its effects on airway responses.[7]
Objective: To deliver this compound directly to the lungs to investigate its local effects on the respiratory system.
Materials:
-
This compound
-
Vehicle for instillation
-
Anesthetic agent
-
Intratracheal cannula or catheter
-
Light source
-
Animal support board
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in a suitable vehicle at the desired concentration (e.g., 5 mg or 10 mg per animal).[7]
-
-
Animal Anesthesia and Intubation:
-
Anesthetize the rabbit according to an approved institutional protocol.
-
Place the anesthetized animal on a support board in a supine position.
-
Visualize the larynx using a light source and gently insert the intratracheal cannula between the vocal cords into the trachea.
-
-
Instillation:
-
Administer the prepared this compound solution through the cannula.
-
Follow with a small volume of air to ensure the dose is delivered to the lungs.
-
-
Recovery and Monitoring:
-
Remove the cannula and allow the animal to recover from anesthesia.
-
Monitor the animal for respiratory distress or other adverse effects.
-
Proceed with the experimental protocol to assess airway responses.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways that may be modulated by compounds like this compound and a general experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of PF-05231023, a novel long-acting FGF21 mimetic, in a first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate. 3rd communication: plasma concentrations of the unchanged drug and its deethylated metabolite in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Airway Hyperresponsiveness with PF-10040
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a key characteristic of asthma, defined as the tendency of airways to constrict excessively in response to stimuli that would have little to no effect on healthy individuals. The measurement and modulation of AHR are critical in the research and development of novel asthma therapies. PF-10040 is a pharmacological tool investigated for its potential to mitigate AHR. These application notes provide a detailed overview of the use of this compound in a preclinical model of Platelet-Activating Factor (PAF)-induced airway hyperresponsiveness.
This compound acts as a PAF antagonist. In a study involving neonatally immunized rabbits, this compound was shown to displace [3H]-PAF from its binding sites on rabbit platelets.[1] While it did not affect the acute bronchoconstriction induced by PAF, it significantly inhibited the subsequent increase in airway responsiveness to histamine.[1] Furthermore, this compound demonstrated an inhibitory effect on PAF-induced pulmonary cell infiltration, including neutrophils and eosinophils, as assessed by bronchoalveolar lavage.[1] Interestingly, the study suggests that the effect of this compound on AHR is not solely dependent on its antagonism of PAF receptors on platelets and that the inhibition of AHR can occur independently of its effect on eosinophil influx.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the study on the effects of this compound.
Table 1: In Vitro Activity of this compound
| Compound | IC50 (M) for [3H]-PAF displacement from rabbit platelets |
| This compound | 1.07 x 10-5 |
| WEB 2086 (standard PAF antagonist) | 4.23 x 10-9 |
Table 2: In Vivo Effects of this compound on PAF-Induced Airway Responses in Rabbits
| Treatment Group | Acute Bronchoconstriction (Airway Resistance RL or Dynamic Compliance Cdyn) | PAF-Induced Airway Hyperresponsiveness to Histamine (RL and Cdyn) | Total Pulmonary Cell Infiltration | Neutrophil Influx | Eosinophil Influx |
| This compound (5 mg, intratracheal) | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | No effect |
| This compound (10 mg, intratracheal) | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | Significantly inhibited |
Experimental Protocols
This section details the methodology for investigating the effect of this compound on PAF-induced airway hyperresponsiveness in neonatally immunized rabbits.
Animal Model
-
Species: New Zealand White rabbits.
-
Immunization: Neonatally immunized to induce a state susceptible to PAF-induced airway hyperresponsiveness.
In Vitro Platelet Binding Assay
-
Objective: To determine the affinity of this compound for the PAF receptor.
-
Method:
-
Prepare rabbit platelets.
-
Conduct a competitive binding assay using [3H]-PAF as the radioligand.
-
Incubate platelets with varying concentrations of this compound or a standard PAF antagonist (WEB 2086).
-
Measure the displacement of [3H]-PAF to determine the IC50 value.
-
In Vivo Airway Responsiveness Measurement
-
Objective: To assess the effect of this compound on PAF-induced acute bronchoconstriction and subsequent airway hyperresponsiveness.
-
Method:
-
Anesthetize the rabbits.
-
Administer this compound (5 mg or 10 mg) or vehicle control via direct intratracheal administration.
-
Induce airway responses by administering PAF.
-
Measure airway resistance (RL) and dynamic compliance (Cdyn) to assess acute bronchoconstriction.
-
Subsequently, challenge the airways with inhaled histamine.
-
Measure the changes in RL and Cdyn in response to histamine to determine the level of airway hyperresponsiveness.
-
Bronchoalveolar Lavage (BAL)
-
Objective: To evaluate the effect of this compound on PAF-induced pulmonary cell infiltration.
-
Method:
-
Following the airway responsiveness measurements, perform a bronchoalveolar lavage.
-
Collect the BAL fluid.
-
Perform total and differential cell counts to quantify the number of total cells, neutrophils, and eosinophils.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for studying this compound.
Caption: Proposed mechanism of this compound in PAF-induced AHR.
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols for Y-27632, a ROCK Inhibitor, in In Vitro Platelet Aggregation Assays
As a large language model, I was unable to find specific information about a compound designated "PF-10040" in the context of in vitro platelet aggregation assays in publicly available resources.
Therefore, this document provides a detailed application note and protocol for a representative Rho-associated kinase (ROCK) inhibitor, Y-27632 , as a model for assessing the effects of ROCK inhibition on in vitro platelet aggregation. Researchers studying proprietary compounds with similar mechanisms of action can adapt this protocol.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Platelet aggregation is a critical process in hemostasis and thrombosis. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a significant role in regulating platelet shape change and aggregation.[1] Inhibition of ROCK presents a potential therapeutic strategy for preventing thrombotic diseases. Y-27632 is a well-characterized, potent, and selective inhibitor of ROCK, making it a valuable tool for studying the involvement of this pathway in platelet function. These application notes provide a comprehensive protocol for utilizing Y-27632 in in vitro platelet aggregation assays using light transmission aggregometry (LTA).
Data Presentation:
Table 1: Inhibitory Effect of Y-27632 on Platelet Aggregation Induced by Various Agonists
| Agonist (Concentration) | Y-27632 Concentration (µM) | Percent Inhibition of Aggregation (%) | IC50 (µM) |
| Thrombin (0.05 U/mL) | 1 | 25 ± 5 | ~10 |
| 10 | 78 ± 8 | ||
| 100 | 95 ± 4 | ||
| Collagen (2 µg/mL) | 1 | 15 ± 4 | >50 |
| 10 | 45 ± 7 | ||
| 100 | 65 ± 9 | ||
| ADP (10 µM) | 1 | 5 ± 2 | >100 |
| 10 | 18 ± 5 | ||
| 100 | 30 ± 6 |
Note: The data presented in this table are representative and may vary depending on experimental conditions, donor variability, and the specific agonist concentrations used.
Experimental Protocols:
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is adapted from standard laboratory procedures for platelet aggregation studies.[2][3][4]
-
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
15 mL and 50 mL polypropylene centrifuge tubes.
-
Serological pipettes.
-
Centrifuge with a swinging bucket rotor.
-
-
Procedure:
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer using a sterile pipette and transfer it to a fresh polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature with the brake on.
-
Collect the supernatant (PPP) and store it at room temperature.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
2. In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Materials:
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
-
PRP and PPP.
-
Y-27632 (dissolved in an appropriate vehicle, e.g., water or DMSO).
-
Platelet agonists (e.g., thrombin, collagen, ADP).
-
Pipettes.
-
-
Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Add 50 µL of the vehicle or different concentrations of Y-27632 to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring (e.g., 1000 rpm).
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., thrombin, collagen, or ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of Y-27632 is determined by comparing the aggregation in the presence of the inhibitor to the aggregation with the vehicle control.
-
Mandatory Visualizations:
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Simplified ROCK signaling pathway in platelet aggregation.
References
- 1. A novel purine analogue bearing nitrate ester prevents platelet activation by ROCK activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using PF-10040
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-10040 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. As a PAF receptor antagonist, this compound can be utilized in cell-based assays to investigate the role of the PAF signaling pathway in various cellular responses and to screen for novel therapeutic agents targeting this pathway.
This document provides detailed protocols for key cell-based assays that can be adapted for use with this compound. It also includes examples of how to present quantitative data and visualizations of the signaling pathway and experimental workflows.
Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various cellular responses, including platelet aggregation, inflammation, and cytokine release. This compound acts by blocking the initial binding of PAF to its receptor, thereby inhibiting these downstream effects.
Data Presentation
Quantitative data from cell-based assays evaluating this compound should be summarized in clear and structured tables. This allows for easy comparison of results across different concentrations and experimental conditions.
Table 1: Inhibition of PAF-induced Platelet Aggregation by this compound
| This compound Concentration (µM) | PAF Concentration (nM) | Percent Aggregation (%) | Standard Deviation |
| 0 (Vehicle) | 10 | 95.2 | 4.1 |
| 0.1 | 10 | 75.8 | 5.3 |
| 1 | 10 | 42.1 | 3.8 |
| 10 | 10 | 15.3 | 2.5 |
| 100 | 10 | 2.1 | 1.1 |
Table 2: Effect of this compound on PAF-induced Calcium Mobilization
| This compound Concentration (µM) | PAF Concentration (nM) | Peak Fluorescence Intensity (RFU) | IC50 (µM) |
| 0 (Vehicle) | 5 | 12540 | - |
| 0.01 | 5 | 10832 | 0.85 |
| 0.1 | 5 | 7521 | |
| 1 | 5 | 3145 | |
| 10 | 5 | 812 | |
| 100 | 5 | 150 |
Table 3: Inhibition of PAF-induced Cytokine Release by this compound in PBMCs
| This compound Concentration (µM) | PAF Concentration (nM) | IL-8 Release (pg/mL) | TNF-α Release (pg/mL) |
| 0 (Vehicle) | 20 | 1520 ± 110 | 850 ± 75 |
| 0.1 | 20 | 1210 ± 95 | 680 ± 60 |
| 1 | 20 | 750 ± 60 | 410 ± 45 |
| 10 | 20 | 310 ± 35 | 180 ± 20 |
| 100 | 20 | 80 ± 15 | 45 ± 10 |
Experimental Protocols
The following are generalized protocols for common cell-based assays used to characterize PAF receptor antagonists. These protocols should be optimized for the specific cell type and experimental conditions.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Experimental Workflow
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate
-
This compound stock solution (in DMSO or other suitable solvent)
-
Platelet-Activating Factor (PAF)
-
Phosphate Buffered Saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP) for use as a blank.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with PPP.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C in the aggregometer cuvette with stirring.
-
Establish a baseline reading using the aggregometer.
-
Add a sub-maximal concentration of PAF to induce aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum change in light transmission, with 100% aggregation set by the vehicle-treated, PAF-stimulated control.
-
Calculate the percent inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the PAF-induced increase in intracellular calcium concentration in a suitable cell line (e.g., CHO or HEK293 cells) expressing the human PAF receptor.
Experimental Workflow
Materials:
-
PAF receptor-expressing cells (e.g., CHO-PAFR)
-
Cell culture medium
-
This compound stock solution
-
PAF
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Protocol:
-
Cell Preparation:
-
Seed PAF receptor-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Add this compound at various concentrations (or vehicle) to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record baseline fluorescence.
-
Inject a pre-determined concentration of PAF and immediately begin kinetic measurement of fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
-
Cytokine Release Assay
This assay determines the effect of this compound on PAF-induced release of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from immune cells such as peripheral blood mononuclear cells (PBMCs).
Experimental Workflow
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
This compound stock solution
-
PAF
-
96-well cell culture plates
-
ELISA or multiplex assay kits for specific cytokines (e.g., IL-8, TNF-α)
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and adjust the cell concentration to 1-2 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate.
-
-
Assay Procedure:
-
Add this compound at various concentrations (or vehicle) to the cells and pre-incubate for 1 hour at 37°C.
-
Add PAF to stimulate cytokine release.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
-
Data Analysis:
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay.
-
Calculate the percent inhibition of cytokine release for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Disclaimer
The experimental protocols provided are intended as a general guide. Optimization of conditions, including cell density, reagent concentrations, and incubation times, may be necessary for specific experimental setups and to achieve optimal results with this compound.
Application Notes and Protocols: PF-10040 Stability and Solubility for Experimental Use
Disclaimer: Initial searches for "PF-10040" did not yield specific results for a compound with this exact designation. However, extensive information was found for PF-3758309 , a potent p21-activated kinase (PAK) inhibitor. Given the context of the user's request for information relevant to drug development professionals, it is highly probable that "this compound" is an internal or alternative identifier for PF-3758309, or a closely related analog. The following application notes and protocols are therefore based on the publicly available data for PF-3758309. Researchers should verify the identity of their compound before applying these protocols.
Introduction
PF-3758309 is a small molecule inhibitor of p21-activated kinases (PAKs), particularly PAK4.[1] It has been shown to be a potent inhibitor of oncogenic signaling and tumor growth.[1] Accurate characterization of its stability and solubility is critical for the design and interpretation of in vitro and in vivo experiments. These application notes provide detailed protocols for assessing the stability and solubility of PF-3758309 and for investigating its effects on relevant signaling pathways.
Physicochemical Properties
Solubility
| Solvent | Solubility of PFOS (a related perfluorinated compound) | Reference |
| Methanol | 37.1 g/L | [2] |
| Acetonitrile | 12 g/L | [2] |
| Acetone | > 12 g/L (higher than methanol) | [2] |
| Carbon Tetrachloride | Low | [2] |
| Hexane | Low | [2] |
| Octanol | 0.11 g/L | [2] |
| Water | Low | [3] |
Note: The solubility of PF-3758309 will be influenced by its specific chemical structure, as well as the pH and temperature of the solution.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. While specific degradation studies for PF-3758309 were not found, general best practices for small molecule inhibitors should be followed.
| Condition | Recommendation |
| Solid Form | Store at -20°C, desiccated and protected from light. |
| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the thermodynamic solubility of PF-3758309 in aqueous buffer.
Materials:
-
PF-3758309 (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (or other suitable organic solvent)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of PF-3758309 in DMSO at a high concentration (e.g., 10 mM).
-
Add an excess amount of the solid compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mg to 1 mL).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Prepare a series of calibration standards by diluting the DMSO stock solution in PBS.
-
Analyze the supernatant and calibration standards by HPLC.
-
Quantify the concentration of PF-3758309 in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.
Caption: Workflow for determining aqueous solubility.
Protocol for Assessing Stability in Experimental Media
This protocol is designed to evaluate the stability of PF-3758309 in cell culture media over time.
Materials:
-
PF-3758309
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system
Procedure:
-
Prepare a stock solution of PF-3758309 in DMSO.
-
Spike the cell culture medium with PF-3758309 to the desired final concentration (e.g., 1 µM).
-
Aliquot the spiked medium into several tubes.
-
Incubate the tubes at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to stop degradation.
-
Once all time points are collected, thaw the samples and prepare them for HPLC analysis (e.g., by protein precipitation with acetonitrile).
-
Analyze the samples by HPLC to determine the concentration of PF-3758309 remaining at each time point.
-
Plot the concentration of PF-3758309 versus time to determine its stability profile.
Caption: Workflow for assessing compound stability in media.
Signaling Pathway Analysis
PF-3758309 is an inhibitor of PAK4, which is involved in various oncogenic signaling pathways.[1] The compound has been shown to modulate pathways and signaling nodes including the Raf-MEK-Elk1-cMyc axis and the Akt-BAD-PKA axis.[1] Unexpectedly, it has also been linked to the p53 pathway.[1]
Caption: Signaling pathways modulated by PF-3758309.
Protocol for Western Blot Analysis of PAK4 Signaling
This protocol can be used to assess the effect of PF-3758309 on the phosphorylation of downstream targets of PAK4.
Materials:
-
Cancer cell line with active PAK4 signaling (e.g., HCT116)
-
PF-3758309
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (S112), anti-BAD, anti-phospho-Akt, anti-Akt, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PF-3758309 (and a vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of PF-3758309 on protein phosphorylation.
Conclusion
These application notes provide a framework for the experimental characterization of PF-3758309 (as a proxy for this compound). Adherence to these protocols will enable researchers to obtain reliable data on the stability and solubility of the compound, as well as its impact on key cancer-related signaling pathways. It is crucial to adapt these protocols to specific experimental setups and to confirm the identity of the test compound.
References
Where to Purchase PF-10040 for Research: A Detailed Guide
For researchers, scientists, and drug development professionals seeking to procure PF-10040, a known antagonist of the platelet-activating factor (PAF) receptor, this guide provides a comprehensive overview of purchasing options, key technical data, and experimental protocols.
Procurement
This compound is available from various chemical suppliers that specialize in research-grade compounds. Below is a summary of potential vendors. It is recommended to contact the suppliers directly for the most current pricing, availability, and product specifications.
| Vendor | Product Name | CAS Number | Notes |
| MedKoo Biosciences | PF 10040 | 132928-46-2 | Provides chemical structure and basic properties.[1] |
| TargetMol | PF 10040 | 132928-46-2 | States the product is for scientific research or drug declaration purposes only. |
Note: When purchasing any chemical for research, it is crucial to obtain and review the Safety Data Sheet (SDS) from the supplier.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₂₀H₂₄ClNO₂ |
| Molecular Weight | 345.87 g/mol |
| IUPAC Name | 1-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydro-6-methylisoquinoline;hydrochloride |
| InChI Key | FJHOALINTTUIKP-UHFFFAOYSA-N |
| Storage Conditions | Store at -20°C for long-term stability. |
| Solubility | Information on solubility should be requested from the supplier. |
Application Notes: Mechanism of Action
This compound functions as an antagonist of the platelet-activating factor (PAF) receptor (PAFR).[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[3] The PAF signaling cascade is initiated by the binding of PAF to its G-protein coupled receptor, PAFR, on the surface of target cells.[4][5]
This receptor-ligand interaction activates intracellular signaling pathways, primarily through Gq and Gi proteins, leading to a cascade of downstream effects.[5] These include the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses such as inflammation, proliferation, and angiogenesis.[6]
By competitively binding to the PAFR, this compound blocks the binding of PAF, thereby inhibiting the initiation of this signaling cascade and mitigating the downstream cellular effects.
Below is a diagram illustrating the platelet-activating factor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for in vitro assays to evaluate the activity of this compound as a PAF receptor antagonist. These should be adapted and optimized based on specific experimental needs and cell types.
Protocol 1: Inhibition of PAF-Induced Platelet Aggregation
This assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Platelet-rich plasma (PRP) or washed human platelets
-
Platelet aggregometer
-
Appropriate buffer (e.g., Tyrode's buffer)
Procedure:
-
Prepare Platelets: Isolate platelet-rich plasma (PRP) from fresh human blood by centrifugation or prepare washed platelets.
-
Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Induce Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measure Aggregation: Monitor the change in light transmission using a platelet aggregometer for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of inhibition of PAF-induced aggregation for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the PAF-induced aggregation. A study on the effect of this compound on PAF-induced airway responses in rabbits found that this compound displaced [3H]-PAF from binding sites on rabbit platelets with an IC50 of 1.07 x 10⁻⁵ M.[7]
Protocol 2: Inhibition of PAF-Induced Neutrophil Activation (Elastase Release Assay)
This assay assesses the ability of this compound to inhibit the release of elastase from neutrophils upon stimulation with PAF.[8]
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Isolated human neutrophils
-
Fluorogenic elastase substrate
-
96-well fluorescence plate reader
-
Appropriate buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
Procedure:
-
Isolate Neutrophils: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Pre-incubation: In a 96-well plate, pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Add Substrate: Add the fluorogenic elastase substrate to each well.
-
Stimulation: Add PAF to the wells to stimulate neutrophil activation and elastase release.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a 96-well fluorescence plate reader at regular intervals for a set period.
-
Data Analysis: Calculate the rate of elastase release for each condition. Determine the percentage of inhibition of PAF-induced elastase release for each concentration of this compound and calculate the IC₅₀ value.
Below is a workflow diagram for a typical in vitro PAF antagonist assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-10040 Concentration for In Vivo Studies
Welcome to the technical support center for the use of PF-10040 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo concentration of this compound, a potent Platelet-Activating Factor (PAF) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the PAFR, this compound inhibits the downstream signaling cascades initiated by PAF.
Q2: What is a recommended starting concentration for in vivo studies with this compound?
A2: A previously reported study in rabbits demonstrated efficacy with direct intratracheal administration of 5 mg and 10 mg of this compound. However, the optimal concentration of this compound for your in vivo study will depend on several factors, including the animal model, the route of administration, the specific disease model, and the desired therapeutic effect. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of this compound for in vivo studies is critical for its bioavailability and efficacy. As a lipid-based inhibitor, this compound may have poor aqueous solubility. The choice of vehicle will depend on the route of administration. For intravenous (IV) administration, a solubilizing agent or a co-solvent system may be necessary. For oral administration, formulations such as suspensions or solutions in appropriate vehicles like polyethylene glycol (PEG) or oil-based carriers can be considered. For intraperitoneal (IP) injections, the compound can often be dissolved in a biocompatible oil (e.g., corn oil, sesame oil) or a solution containing a solubilizing agent like DMSO, which is then further diluted with saline or PBS. It is crucial to assess the stability and solubility of this compound in the chosen vehicle before starting in vivo experiments.
Q4: What are the key signaling pathways affected by this compound?
A4: By blocking the PAF receptor, a G-protein coupled receptor (GPCR), this compound inhibits the activation of several downstream signaling pathways. These include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound also indirectly affects other pathways modulated by PAF, such as the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation, survival, and inflammation.
Troubleshooting Guide
Problem: Lack of in vivo efficacy despite successful in vitro experiments.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Formulation: Experiment with different vehicles to improve solubility and absorption. Consider using lipid-based delivery systems. - Change Route of Administration: If oral bioavailability is low, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. |
| Inadequate Dose | - Conduct a Dose-Response Study: Start with a range of doses based on available literature for similar PAF antagonists and your in vitro data. - Measure Plasma Concentrations: If possible, perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound at different doses and time points. |
| Rapid Metabolism/Clearance | - Pharmacokinetic Analysis: Determine the half-life of this compound in your animal model. - Adjust Dosing Regimen: If the compound is cleared rapidly, consider more frequent dosing or a continuous infusion model. |
| Animal Model Selection | - Confirm PAFR Expression and Function: Ensure that the PAF receptor in your chosen animal model is functionally similar to the human receptor and is expressed in the target tissue. |
Problem: Observed toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Steps |
| High Dose | - Reduce the Dose: Titrate down the concentration of this compound to a level that is effective but not toxic. - Monitor Animal Health: Closely observe animals for signs of toxicity (e.g., weight loss, behavioral changes) and perform regular health checks. |
| Vehicle Toxicity | - Test Vehicle Alone: Administer the vehicle without this compound to a control group of animals to rule out any vehicle-induced toxicity. - Choose a Biocompatible Vehicle: Select a vehicle with a known safety profile for the chosen route of administration. |
| Off-Target Effects | - In Vitro Profiling: Test this compound against a panel of other receptors and enzymes to assess its selectivity. - Literature Review: Investigate if other PAF antagonists have reported off-target effects. |
Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Formulate this compound in a sterile, biocompatible vehicle (e.g., corn oil with or without a small percentage of DMSO to aid dissolution). Ensure the final concentration of DMSO is non-toxic.
-
Warm the formulation to room temperature to reduce viscosity and animal discomfort.
-
Use a 25-27 gauge needle for the injection.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Turn the mouse over to expose the abdomen, ensuring the head is slightly lower than the hindquarters to move the abdominal organs away from the injection site.
-
-
Injection:
-
Identify the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the formulated this compound.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the animal's health and behavior throughout the study.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from a study in rabbits. Note: Data for other species and routes of administration are not currently available in the public domain. Researchers should use this information as a starting point and perform their own dose-ranging studies.
| Parameter | Value | Species | Route of Administration | Effect |
| Dose | 5 mg | Rabbit | Intratracheal | Inhibition of PAF-induced airway hyperresponsiveness |
| Dose | 10 mg | Rabbit | Intratracheal | Inhibition of PAF-induced airway hyperresponsiveness and eosinophil infiltration |
Visualizations
Troubleshooting PF-10040 experimental results
Welcome to the technical support center for PF-10040, a potent and selective inhibitor of the MAPK/ERK signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
-
Question: My cell viability assay results with this compound show high variability between replicate wells. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors.[1][2][3] A primary cause is often inconsistent cell seeding, so ensure your cell suspension is homogenous before and during plating.[2] Pipetting errors, both in cell seeding and compound addition, can also introduce significant variability.[2] It's crucial to calibrate your pipettes regularly and use proper techniques.[2] Additionally, "edge effects" in microplates, where wells on the perimeter are prone to evaporation, can concentrate the compound and affect cell growth. To mitigate this, consider filling the outer wells with sterile PBS or media and not using them for experimental data.[2]
Issue 2: Higher-than-Expected Cytotoxicity at Effective Concentrations
-
Question: I'm observing significant cell death at concentrations where this compound should be inhibiting the target without causing widespread cytotoxicity. What's happening?
-
Answer: This could be due to a few reasons. Your cell line might be particularly sensitive to the inhibition of the MAPK/ERK pathway.[1] Alternatively, you might be observing off-target effects, where this compound is inhibiting other kinases or cellular processes.[1][4] All small molecule inhibitors have the potential for off-target activities, especially at higher concentrations.[4][5] It is also possible that the solvent used to dissolve this compound is contributing to the toxicity, so a vehicle control is essential.[4]
Issue 3: Lack of an Observable Inhibitory Effect
-
Question: I'm not seeing the expected decrease in cell proliferation or downstream signaling after treating with this compound. Why might this be?
-
Answer: There are several potential reasons for a lack of effect. The concentration of this compound may be too low to effectively inhibit the target in your specific cell line.[1] It's also critical to confirm that your chosen cell line is dependent on the MAPK/ERK pathway for proliferation and that the pathway is active.[1] Another possibility is that the inhibitor is not stable in your cell culture media over the course of the experiment.[4] Finally, issues with the quality of your detection antibodies in assays like Western blotting can lead to a false negative result.[1]
Issue 4: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: this compound shows high potency in a biochemical (cell-free) kinase assay, but its activity is much lower in my cell-based assays. What explains this difference?
-
Answer: This is a common observation in drug discovery.[6] Several factors contribute to this discrepancy. The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency compared to a biochemical assay with lower ATP concentrations.[7] Cell permeability is another critical factor; the compound may not be efficiently entering the cells to reach its target.[8] Furthermore, the kinase target within the cellular environment exists in complex with other proteins and may have different conformations or post-translational modifications compared to the recombinant enzyme used in a biochemical assay.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The optimal starting concentration depends on the specific cell line and the experimental endpoint.[1] If the IC50 value from a biochemical assay is known, a starting concentration 5 to 10 times higher is a reasonable starting point for cell-based assays to aim for complete target inhibition.[1] However, a dose-response experiment is crucial to determine the IC50 value in your specific cellular context.[1]
Q2: How can I confirm that this compound is hitting its intended target (ERK) in my cells?
A2: The most direct way to confirm target engagement is to perform a Western blot and probe for the phosphorylation of ERK (p-ERK) and its downstream substrates, such as p-RSK. A potent and on-target inhibitor should lead to a dose-dependent decrease in the levels of these phosphorylated proteins.
Q3: What are potential mechanisms of resistance to this compound?
A3: Resistance to MAPK/ERK pathway inhibitors can arise through several mechanisms.[9][10] One common mechanism is the activation of alternative "bypass" signaling pathways, such as the PI3K/AKT pathway, which can compensate for the inhibition of ERK signaling.[11][12] Cells can also develop mutations in the target protein (ERK) that prevent the inhibitor from binding effectively.[9] Additionally, feedback reactivation of the MAPK pathway can occur, where inhibition of a downstream component leads to increased signaling from upstream components.[9]
Q4: Can this compound cause paradoxical activation of the MAPK pathway?
A4: While more commonly associated with RAF inhibitors, some kinase inhibitors can cause a paradoxical activation of the signaling pathway they are designed to inhibit.[10][13] This can occur through various mechanisms, including the inhibitor promoting the dimerization of upstream kinases.[14] If you observe an unexpected increase in p-ERK levels at certain concentrations of this compound, this might be a possibility to investigate.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 50 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 75 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 250 |
| Panc-1 | Pancreatic Cancer (KRAS G12D) | 500 |
| MCF-7 | Breast Cancer (Wild-type RAS/RAF) | >10,000 |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | IC50 (nM) |
| ERK1/2 (Target) | 10 |
| p38α | 1,500 |
| JNK1 | 2,500 |
| AKT1 | >10,000 |
| CDK2 | >10,000 |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.1%.[2] Add the drug dilutions to the appropriate wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
PF-10040 off-target effects in research
Disclaimer: Detailed off-target binding data for PF-10040 is limited in publicly available scientific literature. This guide provides general strategies and protocols for researchers encountering potential off-target effects with platelet-activating factor (PAF) antagonists like this compound, alongside the specific information that is available.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary known target of this compound is the platelet-activating factor (PAF) receptor. It acts as a PAF receptor antagonist.
Q2: What is the reported potency of this compound for its primary target?
A2: this compound has been shown to displace [3H]-PAF from binding sites on rabbit platelets with an IC50 of 1.07 x 10-5 M.
Q3: Are there any known off-target effects of this compound?
Q4: My cells are showing unexpected phenotypes (e.g., cytotoxicity, altered morphology) when treated with this compound. Could this be an off-target effect?
A4: Yes, unexpected cellular phenotypes are a common indicator of potential off-target effects. It is crucial to perform control experiments to rule out other factors and then consider assays to identify potential off-target interactions. Refer to the Troubleshooting Guide below for a systematic approach.
Q5: How can I determine if the effects I'm observing are due to off-target activities of this compound?
A5: A multi-pronged approach is recommended. This can include using a structurally different PAF antagonist to see if the phenotype is recapitulated, performing rescue experiments by adding exogenous PAF, and conducting broader screening assays (e.g., kinase profiling, proteomics) to identify potential off-target binders.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
You are using this compound as a PAF receptor antagonist, but your results are not consistent with the known downstream effects of PAF receptor blockade.
Possible Cause:
-
The observed effect is independent of PAF receptor antagonism and may be due to an off-target interaction.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Measure the inhibition of a known PAF-induced response in your experimental system (e.g., calcium mobilization, cytokine release) to confirm that this compound is active at the concentration used.
-
-
Use a Structurally Unrelated PAF Antagonist:
-
Treat your system with another PAF antagonist that has a different chemical scaffold. If the unexpected phenotype persists with this compound but not with the alternative antagonist, it strongly suggests an off-target effect of this compound.
-
-
Rescue Experiment:
-
Attempt to rescue the phenotype by adding an excess of the natural ligand, PAF. If the effect is on-target, adding PAF should overcome the competitive antagonism of this compound. If the phenotype is unaffected, it is likely an off-target effect.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the EC50/IC50 values may suggest that the unexpected phenotype is mediated by a lower-affinity off-target interaction.
-
Issue 2: Observed Cellular Cytotoxicity or Stress
At concentrations intended to inhibit the PAF receptor, you observe significant cell death, reduced proliferation, or stress pathway activation.
Possible Cause:
-
This compound may be interacting with essential cellular targets, such as kinases or metabolic enzymes, leading to toxicity.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50):
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 of this compound in your cell line.
-
Compare the CC50 to the IC50 for PAF receptor antagonism. A small therapeutic window (ratio of CC50 to IC50) suggests potential off-target toxicity.
-
-
Apoptosis/Necrosis Assays:
-
Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to characterize the nature of the cell death.
-
-
Broad-Spectrum Off-Target Screening:
-
If significant off-target effects are suspected, consider commercial screening services to test this compound against a panel of common off-target classes (e.g., kinases, GPCRs, ion channels).
-
Quantitative Data Summary
Due to the limited public data for this compound, the following table includes the known on-target activity and hypothetical off-target data to illustrate how such information would be presented. Researchers are encouraged to generate their own data for a comprehensive selectivity profile.
| Target Class | Target | Assay Type | This compound IC50 / % Inhibition | Notes |
| Primary Target | PAF Receptor | Radioligand Binding | 10.7 µM | Data from rabbit platelets.[1] |
| Hypothetical Off-Target | Kinase X | Kinase Assay | > 50 µM | Example of a non-interacting target. |
| Hypothetical Off-Target | Kinase Y | Kinase Assay | 25 µM | Example of a moderate off-target hit. |
| Hypothetical Off-Target | GPCR Z | Calcium Flux Assay | 45 µM | Example of a weak off-target hit. |
Experimental Protocols
Protocol: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the off-target effects of a compound like this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant purified kinases (a commercially available panel is recommended)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiolabeled ATP, or luminometer for ADP-Glo™)
-
Staurosporine (positive control for kinase inhibition)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound, staurosporine (positive control), or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase-specific substrate and ATP.
-
Add the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
For Radiolabeled Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each concentration of this compound.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.
-
Visualizations
Caption: On-target signaling pathway of this compound, a PAF receptor antagonist.
Caption: Experimental workflow for troubleshooting suspected off-target effects.
References
How to dissolve PF-10040 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving PF-10040 for experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The optimal solvent for this compound depends on the experimental requirements. For initial stock solutions, organic solvents are generally recommended due to the likely hydrophobic nature of small molecule inhibitors. For cell-based assays, it is crucial to use a solvent that is miscible with aqueous culture media and non-toxic at the final working concentration.
Q2: How can I prepare a high-concentration stock solution of this compound?
A2: To prepare a high-concentration stock solution, it is common practice to use a 10x or 100x concentration relative to the final working concentration, depending on the solubility of the compound.[1] Weigh out the required amount of this compound and dissolve it in a small amount of an appropriate organic solvent such as DMSO, ethanol, or DMF.[1] Ensure the compound is completely dissolved before adding it to your experimental system.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including low solubility in the chosen solvent, incorrect storage temperature, or exceeding the solubility limit when diluting into an aqueous solution.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. Some compounds are less soluble at lower temperatures.
-
Try sonicating the solution to aid dissolution.
-
If the issue persists, consider preparing a fresh stock solution in a different solvent or at a lower concentration.
-
When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Q4: How should I store the this compound stock solution?
A4: Stock solutions of small molecules are typically stored at -20°C or -80°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | Poor solubility in the chosen solvent. | Try a different solvent (e.g., DMSO, Ethanol, DMF). Gentle warming or sonication may also help. |
| Compound has degraded. | Use a fresh vial of the compound. | |
| Precipitation Upon Dilution | Exceeding the solubility limit in the aqueous buffer or media. | Decrease the final concentration of this compound. Add the stock solution to the aqueous solution slowly while stirring. |
| The buffer composition is incompatible. | Check the pH and ionic strength of your buffer. | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and precise volume measurements. |
| Degradation of the compound in solution. | Prepare fresh stock solutions regularly and store them properly. Avoid repeated freeze-thaw cycles. | |
| The solution was not fully dissolved. | Visually inspect the solution for any particulate matter before use. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of Working Solution (e.g., 10 µM in Cell Culture Media)
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your cell culture media to achieve the final desired concentration of 10 µM. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture media.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to cells.
-
Application: Use the freshly prepared working solution for your experiment immediately.
Signaling Pathway
This compound is hypothesized to be an inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. The diagram below illustrates the classical NF-κB activation pathway.
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for a cell-based experiment with this compound.
References
Interpreting unexpected results with PF-10040
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-10040.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has been shown to displace [3H]-platelet-activating factor (PAF) from its binding sites on rabbit platelets, indicating that it functions as a PAF receptor antagonist.[1]
Q2: How does the potency of this compound compare to other PAF antagonists?
This compound has a significantly lower potency compared to the standard PAF antagonist, WEB 2086. The IC50 value for this compound in displacing [3H]-PAF from rabbit platelet binding sites is approximately three orders of magnitude higher than that of WEB 2086.[1]
| Compound | IC50 (M) |
| This compound | 1.07 x 10-5 |
| WEB 2086 | 4.23 x 10-9 |
Q3: What are the known in vivo effects of this compound?
In studies with neonatally immunized rabbits, direct intratracheal administration of this compound at doses of 5 and 10 mg demonstrated the following effects on PAF-induced airway responses:
-
No effect on acute bronchoconstriction.[1]
-
Significant inhibition of the increase in airway responsiveness to histamine.[1]
-
Significant inhibition of total pulmonary cell and neutrophil infiltration.[1]
-
The 10 mg dose also significantly inhibited eosinophil infiltration.[1]
These findings suggest that this compound's inhibitory effects on PAF-induced airway hyperresponsiveness are not solely due to the antagonism of PAF receptors on platelets.[1]
Troubleshooting Guides
Issue 1: Weaker than Expected or No Inhibition of PAF-Induced Responses
If you observe a weaker than expected or no inhibitory effect of this compound in your experiments, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inadequate Compound Concentration | Given the relatively high IC50 of this compound (10.7 µM), ensure you are using a sufficient concentration to achieve receptor antagonism.[1] Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| Compound Solubility Issues | This compound may have poor solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration of the solvent in your assay is low and consistent across all conditions. Visually inspect for any precipitation. |
| Compound Stability | The stability of this compound in your experimental buffer and under your storage conditions may be a factor. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell Type or Species-Specific Differences | The original characterization of this compound was performed using rabbit platelets.[1] PAF receptor affinity and downstream signaling can vary across different cell types and species. Validate the expression and functionality of the PAF receptor in your specific experimental model. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for weaker than expected this compound effects.
Issue 2: Differential Effects on Downstream PAF Signaling
A key finding from the literature is that this compound inhibits PAF-induced airway hyperresponsiveness and cell infiltration but not acute bronchoconstriction in rabbits.[1] If you observe similar differential effects, it may point towards complex signaling pathways.
Interpreting Differential Effects
-
Signaling Pathway Bifurcation: PAF receptor activation can trigger multiple downstream signaling cascades. It is possible that this compound selectively antagonizes the pathway leading to inflammation (cell infiltration) and airway hyperresponsiveness, while having minimal impact on the pathway mediating acute bronchoconstriction.
-
Off-Target Effects: While characterized as a PAF antagonist, at the micromolar concentrations required for its activity, this compound could have off-target effects that contribute to the observed phenotype.
Suggested Experimental Approaches
-
Pathway-Specific Inhibitors: Use well-characterized inhibitors for key downstream signaling molecules (e.g., PLC, PLA2, PI3K) to dissect the pathways affected by this compound.
-
Phospho-Protein Analysis: Use techniques like Western blotting or phospho-protein arrays to assess the phosphorylation status of key signaling proteins downstream of the PAF receptor in the presence and absence of this compound.
-
Off-Target Profiling: If resources permit, perform a broader kinase or receptor screen to identify potential off-target activities of this compound.
PAF Signaling Pathway
Caption: Simplified PAF receptor signaling pathway.
Experimental Protocols
1. PAF Receptor Binding Assay (General Protocol)
This protocol is a general guideline for a competitive binding assay to determine the IC50 of a test compound like this compound.
-
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets).
-
[3H]-PAF (radiolabeled ligand).
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (high concentration of unlabeled PAF).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound (or vehicle control) for a defined period at room temperature.
-
Add a fixed concentration of [3H]-PAF to all samples and incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
-
2. In Vivo Assessment of Airway Hyperresponsiveness (Rabbit Model)
This protocol is based on the methodology described in the literature for this compound.[1]
-
Animal Model: Neonatally immunized rabbits.
-
Procedure:
-
Anesthetize the rabbits and measure baseline airway resistance (RL) and dynamic compliance (Cdyn).
-
Administer this compound (e.g., 5 or 10 mg) or vehicle control via direct intratracheal administration.
-
After a set pre-treatment time, challenge the animals with an intravenous infusion of PAF.
-
Continuously monitor RL and Cdyn to assess the acute bronchoconstrictor response.
-
Subsequently, challenge the animals with increasing concentrations of inhaled histamine and measure the changes in RL and Cdyn to assess airway hyperresponsiveness.
-
Perform bronchoalveolar lavage (BAL) to collect airway cells.
-
Perform total and differential cell counts on the BAL fluid to quantify inflammatory cell infiltration (neutrophils, eosinophils).
-
Compare the results from the this compound-treated groups to the vehicle-treated group.
-
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound.
References
Technical Support Center: PF-10040 and PAF Receptor Antagonist Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the experimental compound PF-10040 and other Platelet-Activating Factor (PAF) receptor antagonists. Due to the limited publicly available data on this compound, this guide also includes broader advice applicable to PAF receptor binding and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an experimental compound identified as a Platelet-Activating Factor (PAF) receptor antagonist. Its mechanism of action is to competitively inhibit the binding of PAF to its receptor (PAFR), a G-protein coupled receptor (GPCR). By blocking this interaction, this compound can inhibit downstream signaling pathways associated with inflammation, platelet aggregation, and other physiological responses mediated by PAF.[1][2][3]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound has been shown to displace radiolabeled PAF from binding sites on rabbit platelets.[1] This demonstrates its ability to interact directly with the PAF receptor. As a PAF receptor antagonist, it is expected to inhibit PAF-induced cellular responses such as calcium mobilization, inflammatory mediator release, and platelet aggregation.[4][5]
Q3: Is there any quantitative data available for this compound's potency?
A3: Yes, one study has reported an IC50 value for this compound. The data is summarized in the table below for comparison with other known PAF receptor antagonists.
| Compound | IC50 Value | Assay System | Reference |
| This compound | 1.07 x 10-5 M | [3H]-PAF displacement from rabbit platelets | [1] |
| WEB 2086 | 4.23 x 10-9 M | [3H]-PAF displacement from rabbit platelets | [1] |
| TCV-309 | 33 nM | PAF-induced aggregation of rabbit platelets | [2] |
| CV-6209 | 75 nM | PAF-induced aggregation of rabbit platelets | [2] |
| MK-287 | 6.1 nM | [3H]C18-PAF binding to human platelets | [2] |
Q4: What are the key signaling pathways activated by the PAF receptor?
A4: The PAF receptor is a Gq/11-coupled GPCR. Upon PAF binding, it primarily activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways.[3][5]
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with PAF receptor antagonists like this compound.
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Reagent Instability: PAF is a lipid and can degrade. This compound stability in solution may be unknown. | Prepare fresh stock solutions of PAF and the antagonist for each experiment. Aliquot and store stocks at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number: Primary cells or cell lines can change their receptor expression levels and signaling efficiency over time. | Use cells within a consistent and low passage number range. Regularly check for receptor expression if possible. |
| Platelet Activation State: If using platelets, their activation state can vary between preparations. | Standardize the platelet isolation protocol. Ensure minimal handling and maintain appropriate temperature and buffer conditions to prevent premature activation. |
| Assay Conditions: Minor variations in incubation time, temperature, or buffer composition can affect binding kinetics. | Strictly adhere to a standardized protocol. Use a temperature-controlled incubator and shaker. Ensure consistent buffer pH and ionic strength. |
Issue 2: No or Weak Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration: Errors in serial dilutions or calculation of stock concentration. | Verify the molecular weight of this compound and recalculate concentrations. Prepare fresh dilutions. Consider using a positive control antagonist with a known IC50 to validate the assay setup. |
| Low Receptor Expression: The cell system used may not express sufficient levels of the PAF receptor. | Confirm PAF receptor expression in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line engineered to overexpress the PAF receptor.[4][6] |
| Compound Solubility: this compound may have poor solubility in aqueous assay buffers, leading to a lower effective concentration. | Check the recommended solvent for this compound. If using DMSO, ensure the final concentration in the assay does not exceed a level that affects cell viability or assay performance (typically <0.5%). |
| Assay Sensitivity: The assay may not be sensitive enough to detect inhibition at the concentrations tested. | Optimize the concentration of the labeled ligand ([3H]-PAF) or the agonist (PAF) used. For functional assays, ensure the agonist concentration is near its EC50 to allow for competitive inhibition to be observed. |
Experimental Protocols
Protocol: Competitive PAF Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the IC50 of a PAF receptor antagonist like this compound. This is based on the displacement of a radiolabeled PAF ligand.
Methodology:
-
Preparation of Cell Membranes/Platelets:
-
Isolate platelets from fresh rabbit or human blood by differential centrifugation.
-
Alternatively, use membranes prepared from cells expressing the PAF receptor. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane/platelet preparation.
-
-
Assay Setup:
-
Prepare a binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Prepare serial dilutions of this compound and a known antagonist (positive control) in the binding buffer.
-
Prepare a solution of [3H]-PAF (radiolabeled ligand) at a concentration close to its Kd for the receptor.
-
-
Binding Reaction:
-
In a microplate, add the following to each well:
-
Binding buffer
-
A specific concentration of this compound or control.
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled PAF antagonist.
-
[3H]-PAF solution.
-
-
Initiate the binding reaction by adding the cell membrane or platelet suspension to each well.
-
Incubate the plate at room temperature with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound ligand (on the filter) from the unbound ligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound [3H]-PAF.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from wells with no antagonist).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF.
-
References
- 1. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet-Activating Factor (PAF) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ready-to-Assay PAF Platelet Activating Factor Receptor Frozen Cells [discoverx.com]
Technical Support Center: Adjusting PF-10040 Dosage for Different Animal Models
Disclaimer: Publicly available information on the specific compound PF-10040 is limited. This guide provides general principles and methodologies for dose adjustment of research compounds across different animal models, using hypothetical examples for this compound based on available data for similar compounds. Researchers should always conduct thorough literature reviews and perform pilot dose-ranging studies for any new compound or application.
Frequently Asked Questions (FAQs)
Q1: Where can I find established dosage ranges for this compound in common animal models?
A1: Currently, there is a scarcity of published studies detailing established dosage ranges for this compound across various animal models. One study has reported the use of 5 mg and 10 mg of a compound named PF 10040 via direct intratracheal administration in rabbits, where it acted as a platelet-activating factor (PAF) antagonist.[1] However, this information is insufficient for direct translation to other species or administration routes. Therefore, it is crucial to perform dose-finding experiments for your specific animal model and experimental endpoint.
Q2: How can I estimate a starting dose for this compound in a new animal model?
A2: When specific data is unavailable, a common approach is to use allometric scaling from a species where dosage information is known, or from in vitro data (e.g., IC50 values). Allometric scaling is a method that relates the physiological and metabolic rates of animals to their body size.[2][3][4] This method uses body surface area (BSA) as a key parameter for dose conversion between species.[5] The FDA provides guidance on converting animal doses to Human Equivalent Doses (HED), and these principles can be reversed to estimate doses between different animal species.[3][5]
Q3: What are the key factors to consider when adjusting the dosage of this compound between different species?
A3: Several factors beyond body weight should be considered, as they can significantly impact the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a compound.[6][7][8][9] These include:
-
Metabolic Rate: Larger animals generally have slower metabolic rates per unit of body weight.[2]
-
Route of Administration: The bioavailability of a compound can vary significantly depending on whether it is administered orally, intravenously, intraperitoneally, etc.
-
Animal Strain, Age, and Sex: These variables can influence drug metabolism and response.
-
Health Status of the Animal: The presence of disease can alter drug distribution, metabolism, and elimination.
-
Drug Formulation and Vehicle: The excipients used to dissolve or suspend the drug can affect its absorption and stability.
Q4: What are the potential signs of toxicity I should monitor for when administering this compound?
-
Changes in body weight (loss or failure to gain)
-
Reduced food and water intake
-
Changes in behavior (e.g., lethargy, agitation)
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Signs of organ-specific toxicity (e.g., changes in urine output for kidney toxicity, jaundice for liver toxicity).
It is essential to establish baseline measurements for all these parameters before starting the experiment and to monitor the animals closely throughout the study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable effect at the initial dose. | - The initial dose is too low.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen model. | - Perform a dose-escalation study to determine a pharmacologically active dose.- Consider a different route of administration (e.g., intravenous if oral was used).- Analyze plasma or tissue concentrations of this compound to assess exposure.- Re-evaluate the scientific premise and the suitability of the animal model. |
| Signs of toxicity are observed. | - The administered dose is too high.- The vehicle used for formulation is causing adverse effects. | - Immediately reduce the dose or cease administration.- Conduct a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).- Run a vehicle-only control group to rule out vehicle-related toxicity. |
| High variability in response between animals. | - Inconsistent dosing technique.- Biological variability within the animal cohort (e.g., differences in age, weight, or health status).- Genetic drift in outbred animal strains. | - Ensure all personnel are properly trained in the dosing procedure.- Use animals of a similar age and weight range.- Consider using an inbred strain for more consistent responses. |
| Unexpected or off-target effects. | - The compound may have multiple biological targets.- The observed effect may be due to a metabolite of this compound. | - Conduct in vitro profiling of this compound against a panel of receptors and enzymes.- Investigate the metabolic profile of this compound in the target species. |
Data Presentation: Allometric Scaling for Dose Conversion
Allometric scaling is a widely used method to estimate equivalent doses between different animal species based on their body surface area.[2][4][5] The following table provides the Km factor (Body Weight / Body Surface Area) for various species, which can be used for dose conversion.
Table 1: Allometric Scaling Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m_ Factor | To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.5 | 20 | 1.9 |
| Cynomolgus Monkey | 3 | 0.24 | 12 | 3.1 |
Source: Adapted from FDA guidance and other pharmacological resources.[5]
Formula for Dose Conversion:
Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) * (Human Km / Animal Km)
Example Calculation: If a hypothetical effective dose in humans is 1 mg/kg, the estimated equivalent dose for a mouse would be:
Mouse Dose (mg/kg) = 1 mg/kg * (37 / 3) ≈ 12.3 mg/kg
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the therapeutic window of this compound in a new animal model (e.g., C57BL/6 mice).
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., 5-8 animals per group). Include a vehicle control group.
-
Dose Selection: Based on allometric scaling from any available data or in vitro potency, select a starting dose. Subsequent doses should be escalated (e.g., 2-fold or 3-fold increments) or de-escalated.
-
Example Dose Groups: Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg.
-
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). Ensure the final concentration of the vehicle is well-tolerated.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
Monitor food and water intake.
-
-
Endpoint: The study duration can be short (e.g., 7-14 days). The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
-
Data Analysis: Analyze changes in body weight and other clinical parameters.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for a PAF antagonist like this compound.
Experimental Workflow
Caption: A logical workflow for determining the optimal dose of a novel compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common outcomes in dose-finding studies.
References
- 1. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 5. Conversion between animals and human [targetmol.com]
- 6. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 8. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming poor solubility of PF-10040
Welcome to the technical support center for PF-10040. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the novel kinase XYZ. Due to its hydrophobic nature, this compound exhibits low aqueous solubility, which can present challenges in achieving the desired concentrations for in vitro and in vivo experiments. This can impact data reproducibility and the accurate determination of its biological activity.
Q2: What is the recommended starting solvent for this compound?
A2: For initial stock solutions, it is highly recommended to use 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[1][2]
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, other organic solvents may be suitable depending on the experimental requirements. The choice of solvent should be carefully considered based on its compatibility with the assay and its potential for toxicity.
Q4: How can I prepare aqueous working solutions of this compound from a DMSO stock?
A4: To prepare aqueous working solutions, a serial dilution of the DMSO stock into the aqueous buffer is recommended. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing or mixing, to minimize precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my DMSO stock into an aqueous buffer.
-
Cause: The low aqueous solubility of this compound causes it to crash out of solution when the concentration of the organic solvent (DMSO) is significantly reduced.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to work with a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration in the working solution (e.g., from 0.1% to 0.5%) may help maintain solubility.
-
Use a Co-solvent: The addition of a co-solvent can help to increase the solubility of hydrophobic compounds.[3][4] Consider using a mixture of solvents for your stock solution or during dilution.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can be added to the aqueous buffer to help solubilize this compound.[4] It is important to first test the surfactant's compatibility with your specific assay.
-
pH Adjustment: The solubility of some compounds can be influenced by pH.[5] If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can arise from the precipitation of this compound in the cell culture medium, leading to variations in the effective concentration of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the final working solution for any signs of precipitation (cloudiness, particles).
-
Pre-warm the Medium: Adding the DMSO stock of this compound to a pre-warmed cell culture medium can sometimes improve solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Consider preparing a this compound-cyclodextrin complex.[6][7]
-
Data Presentation
Table 1: Properties of Common Solvents for Initial Solubilization
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide | DMSO | 78.13 | 189 | 47.2 | Strong aprotic solvent, miscible with water.[2] |
| Ethanol | EtOH | 46.07 | 78.37 | 24.5 | Protic solvent, can be used as a co-solvent. |
| N,N-Dimethylformamide | DMF | 73.09 | 153 | 38.3 | Good alternative to DMSO, but with higher toxicity. |
| Propylene Glycol | PG | 76.09 | 188.2 | 32.0 | A less toxic co-solvent option for in vivo studies.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution of a compound with a molecular weight of 450 g/mol , weigh 4.5 mg).
-
Solvent Addition: Add the calculated volume of 100% DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant
-
Prepare Surfactant Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing a low concentration of a suitable surfactant (e.g., 0.01% Tween-80).
-
Initial Dilution: In a separate tube, perform an intermediate dilution of your this compound DMSO stock into the surfactant-containing buffer. For example, add 2 µL of a 10 mM stock to 98 µL of the buffer to get a 200 µM solution with 2% DMSO.
-
Final Dilution: Add the required volume of the intermediate dilution to your final experimental system (e.g., cell culture plate) to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains below the tolerance level of your assay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. jmpas.com [jmpas.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-10040 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-10040. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It belongs to the thienotriazolodiazepine class of compounds. Its primary mechanism of action is to competitively inhibit the binding of PAF to its G-protein coupled receptor (GPCR), thereby blocking the downstream signaling pathways that lead to inflammation, platelet aggregation, and other cellular responses mediated by PAF.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in pre-clinical research to investigate the role of PAF in various physiological and pathological processes. Common applications include studying its effects in models of:
-
Asthma and allergic reactions
-
Inflammatory diseases
-
Thrombosis and cardiovascular disorders
-
Sepsis and shock
-
Cancer progression and metastasis[1]
Troubleshooting Guide
Solubility and Compound Handling
Q3: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A3: Like many thienotriazolodiazepine derivatives, this compound is expected to have low aqueous solubility.
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in an organic solvent. Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most common choice.
-
Working Solutions: To prepare a working solution, the DMSO stock should be serially diluted in the aqueous experimental buffer or cell culture medium. To avoid precipitation, add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts and cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: My this compound solution appears cloudy or precipitates after dilution in my aqueous buffer. What can I do?
A4: This is a common issue due to the hydrophobic nature of the compound. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Optimize Dilution: Instead of adding the buffer to the DMSO stock, add the stock solution drop-wise to the vigorously stirring aqueous buffer.
-
Use a Co-solvent: In some cases, a co-solvent system might improve solubility upon dilution. However, this needs to be carefully validated for compatibility with your specific assay.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help to re-dissolve small precipitates, but this may not be a stable solution over time.
Potential Artifacts and Off-Target Effects
Q5: What are the potential off-target effects of this compound that I should be aware of?
A5: While this compound is designed as a selective PAF receptor antagonist, potential off-target effects should be considered, especially at higher concentrations.
-
Central Nervous System (CNS) Effects: Some thienotriazolodiazepines are known to interact with benzodiazepine receptors in the CNS, leading to sedative or anxiolytic effects.[2][3] Although many newer compounds in this class have been optimized to reduce CNS activity, it is a potential off-target effect to consider, particularly in in-vivo studies.
-
Interference with other GPCRs: Due to structural similarities among GPCRs, high concentrations of this compound might interact with other receptors. It is advisable to consult literature on related compounds like WEB-2086 for known cross-reactivity.
-
PAF Receptor-Independent Effects: Some biological responses attributed to PAF may be mediated by PAF-like oxidized phospholipids that can act independently of the PAF receptor.[4] It is important to confirm that the observed effects of this compound are indeed due to PAF receptor antagonism.
Q6: How can I confirm that the observed effects in my experiment are due to on-target PAF receptor antagonism and not an artifact?
A6: A multi-pronged approach is recommended to validate your findings:
-
Use a Structurally Unrelated PAF Antagonist: Confirm your results with a PAF antagonist from a different chemical class (e.g., ginkgolide B, BN 52021).[5][6] If the phenotype is consistent, it is more likely to be an on-target effect.
-
Dose-Response Curve: Perform a full dose-response analysis. On-target effects should typically occur at concentrations consistent with the known potency of the compound. Off-target effects often manifest at much higher concentrations.
-
Rescue Experiment: In cell-based assays, after inhibiting the response with this compound, try to rescue the phenotype by adding a high concentration of PAF.
-
Genetic Knockdown: If possible, use siRNA or CRISPR to knock down the PAF receptor in your cell model. The phenotype should mimic the effect of this compound treatment.
Assay-Specific Troubleshooting
Q7: I am seeing inconsistent results in my platelet aggregation assay. What could be the cause?
A7: Platelet aggregation assays can be sensitive to several factors:
-
Platelet Preparation: The method of preparing platelet-rich plasma (PRP) can introduce artifacts. For instance, "normalizing" platelet counts by adding platelet-poor plasma (PPP) can inhibit aggregation.[7] Using a buffer for normalization may yield more reliable results.
-
Compound Stability: Ensure that this compound is stable in the assay buffer for the duration of the experiment.
-
Agonist Concentration: The concentration of PAF used to induce aggregation is critical. Use a concentration that gives a submaximal response to be able to observe potent inhibition.
Q8: My calcium flux assay is not showing the expected inhibition with this compound. What should I check?
A8: Troubleshooting a calcium flux assay involves checking several components:
-
Cell Health: Ensure your cells are healthy and responsive. Include a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells can mobilize calcium.
-
Dye Loading: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1) will result in a poor signal. Optimize the dye concentration and loading time for your specific cell type.
-
Compound Incubation Time: The pre-incubation time with this compound before adding PAF is important. A sufficient duration is needed for the antagonist to bind to the receptor.
Q9: I am concerned that this compound might be interfering with my fluorescence- or luminescence-based assay readout. How can I check for this?
A9: It is a valid concern that compounds can have intrinsic fluorescence or quenching properties.[8][9]
-
Compound-Only Control: Run a control with this compound in the assay buffer without cells or other reagents to see if it generates a signal at the excitation and emission wavelengths you are using.
-
Quenching Control: To check for quenching, run a control with a known fluorescent or luminescent standard in the presence and absence of this compound. A decrease in signal in the presence of the compound suggests quenching.
Quantitative Data
The following table summarizes the inhibitory concentrations of various PAF antagonists from different structural classes in in-vitro assays. This data can serve as a reference for designing experiments with this compound.
| Compound | Chemical Class | Assay | Cell Type | IC50 | Reference |
| WEB-2086 | Thienotriazolodiazepine | Platelet Aggregation | Human Platelets | 0.17 µM | [10] |
| Neutrophil Aggregation | Human Neutrophils | 0.36 µM | [10] | ||
| BN 52021 | Ginkgolide | Eosinophil Chemotaxis | Human Eosinophils | 7.0 µM | [5] |
| Neutrophil Chemotaxis | Human Neutrophils | 23.0 µM | [5] | ||
| [3H]-PAF Binding | Human Neutrophils | Ki = 1.3 µM | [6] | ||
| CV-6209 | PAF Analogue | Platelet Aggregation | Rabbit Platelets | 75 nM | [11] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP or a suitable buffer.
-
Assay Setup: Add 450 µL of the adjusted PRP to the aggregometer cuvettes and allow it to equilibrate at 37°C for at least 5 minutes with stirring.
-
Compound Incubation: Add 5 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 5-10 minutes.
-
Induction of Aggregation: Add 50 µL of a submaximal concentration of PAF to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmission for at least 5 minutes. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.
Protocol 2: Cell-Based Calcium Flux Assay
This protocol outlines a method to measure the effect of this compound on PAF-induced intracellular calcium mobilization in a suitable cell line (e.g., HEK293 cells expressing the PAF receptor, or a myeloid cell line like U937).
Materials:
-
Cells expressing the PAF receptor.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluo-4 AM or Indo-1 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
PAF.
-
This compound stock solution in DMSO.
-
Ionomycin (positive control).
-
Fluorescence plate reader with kinetic reading capabilities and injectors.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Add this solution to the cells and incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 30-60 seconds.
-
Agonist Injection: Use the instrument's injector to add PAF to the wells to stimulate calcium flux.
-
Data Acquisition: Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
Positive Control: In separate wells, inject ionomycin to determine the maximal calcium response.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the peak fluorescence signal in treated wells to that of the vehicle control.
Visualizations
References
- 1. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolodiazepines: dissociation of their Paf (platelet activating factor) antagonistic and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno-triazolo-1,4-diazepines as antagonists of platelet-activating factor: present status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]
- 5. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-10040 and WEB 2086 in Platelet-Activating Factor (PAF) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two notable Platelet-Activating Factor (PAF) inhibitors: PF-10040 and WEB 2086. PAF is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Consequently, the development of effective PAF antagonists is of significant interest in therapeutic research. This document summarizes key performance data, details experimental methodologies for relevant assays, and visualizes critical pathways to aid in the informed selection and application of these compounds in research and drug development.
Executive Summary
WEB 2086 is a well-characterized, potent, and specific competitive antagonist of the PAF receptor (PAF-R).[2][3] In contrast, available data on this compound suggests it is a significantly less potent PAF receptor antagonist but may exert its inhibitory effects through alternative mechanisms, particularly in downstream inflammatory events.[4] This guide will delve into the nuances of their known activities.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and WEB 2086, highlighting the significant difference in their potency at the PAF receptor.
| Parameter | This compound | WEB 2086 | Assay | Species/Cell Type | Reference |
| IC50 (PAF Receptor Binding) | 1.07 x 10-5 M | 4.23 x 10-9 M | [3H]-PAF displacement | Rabbit Platelets | [4] |
| IC50 (PAF-induced Platelet Aggregation) | Not Available | 0.17 µM | Platelet Aggregometry | Human Platelets | |
| IC50 (PAF-induced Neutrophil Aggregation) | Not Available | 0.36 µM | Neutrophil Aggregometry | Human Neutrophils | |
| Ki (PAF Receptor Binding) | Not Available | 15 nM | [3H]-PAF displacement | Human Platelets | [2] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action and Inferred Functional Differences
WEB 2086 acts as a direct, competitive antagonist at the PAF receptor.[2] This means it binds to the same site as PAF, thereby preventing PAF from activating the receptor and initiating downstream signaling cascades.[2] Its potency is evident across various assays, including receptor binding and functional assays like platelet and neutrophil aggregation.
This compound , on the other hand, demonstrates significantly weaker affinity for the PAF receptor.[4] However, in a study on neonatally immunized rabbits, this compound was shown to inhibit PAF-induced airway hyperresponsiveness and the infiltration of neutrophils and eosinophils, without affecting the acute bronchoconstriction caused by PAF.[4] This suggests that this compound may not exert its effects solely through PAF receptor antagonism on platelets and that it might interfere with downstream signaling pathways or other cellular processes involved in the late-phase inflammatory response to PAF.[4]
Experimental Protocols
PAF Receptor Binding Assay (Competitive Displacement)
This assay quantifies the ability of a test compound to displace a radiolabeled PAF ligand from its receptor.
Materials:
-
[3H]-PAF (radioligand)
-
Platelet membrane preparation (e.g., from rabbit or human platelets)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compounds (this compound, WEB 2086)
-
Unlabeled PAF (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare platelet membranes by homogenization and centrifugation of isolated platelets.
-
In a multi-well plate, add the platelet membrane preparation to the assay buffer.
-
Add increasing concentrations of the test compound (this compound or WEB 2086) to the wells.
-
For total binding, add only the vehicle. For non-specific binding, add a high concentration of unlabeled PAF.
-
Add a fixed concentration of [3H]-PAF to all wells.
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a test compound to inhibit the aggregation of platelets induced by PAF.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for blank
-
PAF solution
-
Test compounds (this compound, WEB 2086)
-
Aggregometer
Protocol:
-
Prepare PRP by centrifuging fresh, anticoagulated blood at a low speed. Prepare PPP by centrifuging at a high speed.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test compound (this compound or WEB 2086) or vehicle to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission through the sample over time as platelets aggregate.
-
Determine the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
PAF Signaling Pathway and Points of Inhibition
Caption: PAF signaling pathway and proposed points of inhibition for WEB 2086 and this compound.
Comparative Experimental Workflow
Caption: A generalized workflow for comparing PAF inhibitors in vitro and in vivo.
Conclusion
WEB 2086 is a highly potent and specific PAF receptor antagonist, making it a valuable tool for directly studying the consequences of PAF receptor blockade. Its well-defined mechanism of action and extensive characterization provide a solid foundation for its use in a wide range of experimental settings.
This compound, while a much weaker PAF receptor antagonist, presents an interesting profile. Its ability to inhibit downstream inflammatory events induced by PAF, without affecting acute responses, suggests a more complex mechanism of action that warrants further investigation. For researchers interested in the downstream consequences of PAF signaling, particularly in inflammatory cell recruitment and airway hyperresponsiveness, this compound may offer a unique tool to dissect these processes, potentially uncoupling them from direct, acute PAF receptor-mediated effects.
The choice between this compound and WEB 2086 will ultimately depend on the specific research question. For studies requiring potent and direct PAF receptor antagonism, WEB 2086 is the clear choice. For investigations into the more nuanced, downstream, and potentially receptor-independent effects of PAF inhibition, this compound may provide valuable insights, though further characterization of its mechanism is needed.
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-10040 and Other Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Platelet-Activating Factor (PAF) antagonist, PF-10040, with other notable PAF antagonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate antagonist for their specific needs.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor.[2][3] PAF receptor antagonists are molecules that inhibit the binding of PAF to its receptor, thereby blocking its downstream signaling pathways. These antagonists are valuable tools for studying the roles of PAF in various biological systems and hold therapeutic potential for a range of inflammatory and cardiovascular diseases.
Comparative Analysis of In Vitro Potency
The potency of PAF antagonists is commonly assessed by their ability to inhibit PAF-induced platelet aggregation and to displace radiolabeled PAF from its receptor in binding assays. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Antagonist | IC50 (M) for Inhibition of PAF-induced Platelet Aggregation | IC50 (M) for [3H]-PAF Receptor Binding | Species | Reference |
| This compound | - | 1.07 x 10-5 | Rabbit | [4] |
| WEB 2086 | 1.7 x 10-7 | 4.23 x 10-9 | Human, Rabbit | [5] |
| CV-3988 | - | 7.9 x 10-8 | Rabbit | [6] |
| Ginkgolide B (BN 52021) | - | 1.3 x 10-6 (Ki) | Human | [7] |
Note: The IC50 values can vary depending on the experimental conditions and the species from which the platelets or cell membranes are derived.
In Vivo Effects of PAF Antagonists
The in vivo efficacy of PAF antagonists is evaluated in various animal models by observing their ability to counteract PAF-induced physiological responses.
| Antagonist | In Vivo Effects | Animal Model | Reference |
| This compound | - Inhibited PAF-induced airway hyperresponsiveness. - Inhibited PAF-induced total pulmonary cell and neutrophil infiltration. - No effect on acute bronchoconstriction induced by PAF. | Rabbit | [4] |
| WEB 2086 | - Inhibited PAF-induced bronchoconstriction, hypotension, and lethality. - Reversed PAF-induced hypotension. - Inhibited PAF-induced increase in cutaneous vascular permeability. | Guinea Pig, Rat | [5] |
| CV-3988 | - Inhibited PAF-induced hypotension. - Attenuated endotoxin-induced hypotension. - Inhibited in vivo platelet aggregation induced by PAF and collagen. | Rat, Rabbit | [8][9] |
| Ginkgolide B (BN 52021) | - Reduced postischemic neuronal damage. - Inhibited leukocyte activation in inflammation. - Ameliorated colonic inflammation and reduced tumor load in a colitis-associated cancer model. | Rat, Mouse | [4][10][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PAF antagonists and the methods used to evaluate them, the following diagrams illustrate the PAF receptor signaling pathway and a general experimental workflow for comparing these compounds.
Caption: PAF Receptor Signaling Pathway and Antagonist Inhibition.
Caption: General Workflow for Comparing PAF Antagonists.
Caption: Logical Relationship of PAF Antagonist Binding Affinities.
Experimental Protocols
Detailed, step-by-step protocols are crucial for the replication of experimental findings. The following are summaries of the methodologies used to generate the comparative data.
PAF Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand (e.g., [3H]-PAF) for binding to the PAF receptor on cell membranes (e.g., from platelets).
General Procedure:
-
Membrane Preparation: Isolate cell membranes from a suitable source (e.g., rabbit platelets) through homogenization and centrifugation.
-
Incubation: Incubate the prepared membranes with a constant concentration of [3H]-PAF and varying concentrations of the test antagonist (e.g., this compound).
-
Separation: Separate the membrane-bound radioactivity from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [3H]-PAF displacement against the antagonist concentration to determine the IC50 value.
Inhibition of PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit the aggregation of platelets induced by PAF.
General Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh whole blood by centrifugation.
-
Aggregation Measurement: Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the PRP suspension.
-
Assay: Pre-incubate the PRP with varying concentrations of the antagonist before adding a sub-maximal concentration of PAF to induce aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.[12]
Measurement of PAF-Induced Airway Hyperresponsiveness
This in vivo assay evaluates the effect of a PAF antagonist on the increased sensitivity of the airways to a bronchoconstrictor following PAF challenge.
General Procedure:
-
Animal Model: Use an appropriate animal model, such as neonatally immunized rabbits, which exhibit airway hyperresponsiveness.[13][14]
-
Baseline Measurement: Measure baseline airway responsiveness to a bronchoconstrictor agent (e.g., histamine or methacholine).[15]
-
PAF Challenge: Administer PAF to the animals, typically via aerosol, to induce airway hyperresponsiveness.
-
Antagonist Treatment: Administer the PAF antagonist before or after the PAF challenge.
-
Post-Challenge Measurement: Re-measure airway responsiveness to the bronchoconstrictor at various time points after the PAF challenge.
-
Data Analysis: Compare the changes in airway responsiveness between the antagonist-treated and control groups to determine the efficacy of the antagonist.
Conclusion
This compound is a PAF receptor antagonist with demonstrated in vitro binding affinity and in vivo efficacy in a rabbit model of airway inflammation. When compared to other well-characterized PAF antagonists such as WEB 2086, CV-3988, and Ginkgolide B, this compound exhibits a lower binding affinity. However, its selective in vivo effects on airway hyperresponsiveness and cellular infiltration, without affecting acute bronchoconstriction, suggest a potentially distinct pharmacological profile that may be advantageous for specific research applications or therapeutic indications. The choice of a PAF antagonist should be guided by the specific experimental context, including the desired potency, the biological system under investigation, and the intended in vitro or in vivo application.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CV-3988, an antagonist of platelet-activating factor (PAF), on washed rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel animal model for investigating persistent airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PAF-induced bronchial hyperresponsiveness in the rabbit: contribution of platelets and airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early exposure to farm dust in an allergic airway inflammation rabbit model: Does it affect bronchial and cough hyperresponsiveness? | PLOS One [journals.plos.org]
A Comparative Analysis of Nirmatrelvir (PF-07321332) and Other SARS-CoV-2 Main Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of Nirmatrelvir (PF-07321332) against the SARS-CoV-2 main protease (Mpro) relative to other notable inhibitor compounds. All data is supported by detailed experimental protocols.
The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a viral cysteine protease essential for the replication of the virus.[1][2] It cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to yield functional non-structural proteins necessary for viral replication and transcription.[1][2] Due to its critical role and high conservation among coronaviruses, Mpro has become a primary target for the development of antiviral therapeutics.[1][3] Nirmatrelvir (PF-07321332), the active component of Paxlovid, is a potent, orally bioavailable inhibitor of SARS-CoV-2 Mpro.[1]
Comparative Inhibitory Potency Against SARS-CoV-2 Mpro
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nirmatrelvir and other selected Mpro inhibitors. The data is compiled from studies utilizing biochemical assays, primarily Fluorescence Resonance Energy Transfer (FRET), to ensure a consistent basis for comparison. Lower IC50 values indicate higher potency.
| Compound | Warhead Type | SARS-CoV-2 Mpro IC50 (nM) | Reference(s) |
| Nirmatrelvir (PF-07321332) | Nitrile | 7.6 - 17.2 | [4] |
| Boceprevir Derivative (MI-09) | α-ketoamide | 7.6 | [4] |
| Telaprevir Derivative (MI-30) | α-ketoamide | 17.2 | [4] |
| GC376 | Aldehyde (Bisulfite Adduct) | 26 - 890 | [4] |
| Boceprevir | α-ketoamide | 140 - 4600 | [4] |
| Telaprevir | α-ketoamide | 1900 - 21400 | [4] |
| Ebselen | Organoselenium | 250 - 670 | [5] |
Selectivity Profile of Nirmatrelvir
A critical aspect of a successful antiviral is its selectivity for the viral target over host cellular machinery. Nirmatrelvir has demonstrated exceptional selectivity for SARS-CoV-2 Mpro with minimal to no activity against a panel of human proteases at high concentrations.
| Host Protease | Protease Class | Nirmatrelvir IC50 (µM) |
| Cathepsin B | Cysteine Protease | > 100 |
| Cathepsin L | Cysteine Protease | > 100 |
| Caspase-2 | Cysteine Protease | > 100 |
| Chymotrypsin | Serine Protease | > 100 |
| Elastase (human) | Serine Protease | > 100 |
| Thrombin | Serine Protease | > 100 |
SARS-CoV-2 Replication and Mpro Inhibition Pathway
The following diagram illustrates the critical role of the main protease (Mpro) in the SARS-CoV-2 replication cycle and the mechanism of action for Mpro inhibitors like Nirmatrelvir.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.
Experimental Protocols
The determination of inhibitor potency is conducted through standardized biochemical and cell-based assays.
SARS-CoV-2 Mpro Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant SARS-CoV-2 Mpro.
-
Principle: A Fluorescence Resonance Energy Transfer (FRET) based assay is commonly used. A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by Mpro, separating the pair and resulting in a detectable fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Reagents & Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and DTT at a physiological pH (e.g., 7.3).[6]
-
Test compounds (e.g., Nirmatrelvir) serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[7]
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.[7]
-
The fluorescence intensity is measured kinetically or at a fixed endpoint using a plate reader (e.g., Excitation/Emission wavelengths of ~340 nm/~490 nm).
-
The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Antiviral Cytopathic Effect (CPE) Reduction Assay (Cell-Based)
This assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes (cytopathic effect).
-
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are infected with the virus in the presence of a test compound. An effective antiviral will inhibit viral replication, thus preventing cell death and preserving cell viability, which is measured at the end of the assay.[8][9]
-
Reagents & Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020 isolate).
-
Cell culture medium (e.g., MEM with fetal bovine serum and antibiotics).
-
Test compounds serially diluted.
-
96-well or 384-well clear-bottom tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP, or Neutral Red/Crystal Violet stain).[9][10]
-
-
Procedure:
-
Host cells are seeded into microplates and allowed to adhere overnight.[10]
-
The following day, the culture medium is removed, and cells are treated with serial dilutions of the test compound.
-
Cells are then infected with a known amount of SARS-CoV-2, typically at a low multiplicity of infection (MOI) (e.g., 0.002) to allow for multiple rounds of replication.[8][9]
-
Control wells include uninfected cells (100% viability) and infected cells treated with vehicle (0% protection).
-
Plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[8][9]
-
Cell viability is quantified by adding a viability reagent and measuring the resulting signal (luminescence for ATP-based assays, or absorbance for staining assays).[9][10]
-
The half-maximal effective concentration (EC50), the concentration at which 50% of the CPE is inhibited, is calculated from the dose-response curve. A parallel cytotoxicity assay (CC50) is also run on uninfected cells to assess compound toxicity.
-
References
- 1. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Coronavirus Main Protease - Proteopedia, life in 3D [proteopedia.org]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 CPE Assay Service - Creative Biolabs [sars-cov-2.creative-biolabs.com]
Unraveling the Reproducibility of PF-10040: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of PF-10040, a Platelet-Activating Factor (PAF) antagonist, with its well-established counterpart, WEB 2086. By presenting key performance data, detailed experimental methodologies, and visualizing the underlying signaling pathways, this document aims to facilitate a deeper understanding of this compound's activity and support the design of future reproducible studies.
Performance Snapshot: this compound vs. WEB 2086
The following table summarizes the quantitative data on the inhibitory potency of this compound in comparison to WEB 2086, a standard PAF antagonist. This data is crucial for assessing the relative efficacy of this compound in blocking the action of Platelet-Activating Factor.
| Compound | IC50 Value (M) | Target | Assay System |
| This compound | 1.07 x 10-5 | PAF Receptor | [3H]-PAF displacement from rabbit platelets[1] |
| WEB 2086 | 4.23 x 10-9 | PAF Receptor | [3H]-PAF displacement from rabbit platelets[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In-Depth Look: Experimental Protocols
To ensure the reproducibility of the findings related to this compound, detailed methodologies for the key experiments are outlined below. These protocols are synthesized from established practices in the field and the information available from the primary study.
PAF Receptor Binding Assay (Competitive Displacement)
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Objective: To determine the IC50 value of this compound for the PAF receptor.
Materials:
-
Rabbit platelet membranes
-
[3H]-PAF (radiolabeled Platelet-Activating Factor)
-
This compound and WEB 2086 (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Platelet Membrane Preparation: Isolate platelets from rabbit blood and prepare purified plasma membranes through differential centrifugation.
-
Reaction Mixture: In a microplate, combine the rabbit platelet membranes, a fixed concentration of [3H]-PAF, and varying concentrations of the test compound (this compound or WEB 2086).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [3H]-PAF from the unbound ligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]-PAF binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF.
Bronchoalveolar Lavage (BAL) in Rabbits
This procedure is used to collect cells and fluid from the lower respiratory tract to assess airway inflammation.
Objective: To evaluate the effect of this compound on PAF-induced cellular infiltration in the airways.
Materials:
-
Anesthetized rabbits
-
Endotracheal tube or bronchoscope
-
Sterile saline solution
-
Syringes
-
Collection tubes
-
Centrifuge
-
Cell counting equipment (e.g., hemocytometer)
-
Microscope and slides for differential cell counting
Procedure:
-
Anesthesia and Intubation: Anesthetize the rabbit and intubate it with an endotracheal tube or insert a bronchoscope.
-
Lavage: Instill a known volume of sterile saline solution into a lung segment through the tube or scope.
-
Aspiration: Gently aspirate the fluid to recover the lavage sample. Repeat this process multiple times to obtain a sufficient volume.
-
Sample Processing: Pool the collected BAL fluid and centrifuge it to pellet the cells.
-
Cell Counting: Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin slide from the cell suspension, stain it (e.g., with Wright-Giemsa stain), and perform a differential count of inflammatory cells (neutrophils, eosinophils, macrophages) under a microscope.
-
Data Analysis: Compare the total and differential cell counts between different treatment groups (e.g., control, PAF-treated, and PAF + this compound-treated) to assess the anti-inflammatory effect of this compound.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clear visual representation of the biological processes and experimental designs, the following diagrams were generated using Graphviz.
References
Cross-Validation of PF-10040's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of PF-10040, a Platelet-Activating Factor (PAF) antagonist. The performance of this compound is cross-validated against other well-established PAF antagonists, supported by experimental data from in vitro and in vivo studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammation research.
Comparative Analysis of PAF Antagonists
The anti-inflammatory potential of this compound and other selected PAF antagonists is summarized below. The data highlights their inhibitory potency in various assays, providing a basis for comparative evaluation.
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PAF antagonists in different in vitro assays. Lower IC50 values indicate higher potency.
| Compound | Assay | Species | IC50 (µM) | Reference |
| This compound | [3H]-PAF binding displacement from platelets | Rabbit | 10.7 | [1] |
| WEB 2086 | [3H]-PAF binding displacement from platelets | Rabbit | 0.00423 | [1] |
| PAF-induced platelet aggregation | Human | 0.17 | [2] | |
| PAF-induced neutrophil aggregation | Human | 0.36 | [2] | |
| Ginkgolide B (BN 52021) | PAF-induced platelet aggregation | Human | 0.44193 | [3] |
| [3H]-PAF binding to neutrophils | Human | 0.91 | [4] | |
| [3H]-PAF binding to eosinophils | Human | 1.5 | [4] | |
| PAF-induced eosinophil chemotaxis | Human | 7.0 | [4] | |
| PAF-induced neutrophil chemotaxis | Human | 23 | [4] | |
| CV-3988 | PAF-induced platelet aggregation | Rabbit | 3-30 | [5] |
In Vivo Anti-Inflammatory Effects
The following table provides a qualitative and quantitative comparison of the in vivo anti-inflammatory effects of this compound and other PAF antagonists in various animal models.
| Compound | Animal Model | Effect | Dosage | Reference |
| This compound | PAF-induced airway hyperresponsiveness in rabbits | Significant inhibition of histamine-induced increase in airway resistance and decrease in dynamic compliance. | 5 and 10 mg (intratracheal) | [1] |
| PAF-induced pulmonary cell infiltration in rabbits | Significant inhibition of total cell, neutrophil, and eosinophil (10 mg dose) influx. | 5 and 10 mg (intratracheal) | [1] | |
| WEB 2086 | PAF-induced bronchoconstriction, hypotension, and lethality in guinea pigs | Dose-dependent inhibition. | 0.01-0.5 mg/kg i.v. or 0.1-2.0 mg/kg p.o. | [2] |
| PAF-induced increase in cutaneous vascular permeability in rats | Dose-dependent inhibition. | 0.025-2 µ g/site | [2] | |
| PAF-induced wheal formation and neutrophil accumulation in horses | Inhibition of both responses. | 10 µ g/site (local) or 3 mg/kg i.v. (systemic) | [6] | |
| Ginkgolide B (BN 52021) | Antigen-induced prostaglandin and thromboxane formation in guinea pig lung | Dose-dependent decrease in PGE2 and TxB2 release. | 1, 3, and 30 µg/ml (in vitro) | [7] |
| Formalin-induced inflammatory nociception in rats | Significant reduction of nociceptive responses in the late phase. | 0.1, 1, and 10 mg/kg | [8] | |
| CV-3988 | PAF-induced neutropenia and thrombocytopenia in rabbits | Abolished both responses. | 10 mg/kg i.v. | [9] |
| Zymosan- and Arthus reaction-induced platelet deposition, protein exudation, and leukocyte accumulation in rabbit skin | Inhibition of platelet deposition (60-80%), protein exudation (67-85%), and leukocyte accumulation (24-35%). | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
[3H]-PAF Binding Displacement Assay
This assay measures the ability of a compound to compete with radiolabeled PAF for binding to its receptor on platelets.
-
Preparation of Platelets: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. The platelets are then washed and resuspended in a suitable buffer.
-
Binding Reaction: A fixed concentration of [3H]-PAF is incubated with the platelet suspension in the presence of varying concentrations of the test compound (e.g., this compound or WEB 2086).
-
Separation and Measurement: The mixture is filtered to separate the platelets (with bound [3H]-PAF) from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF is determined and expressed as the IC50 value.
PAF-Induced Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to obtain PRP.[10]
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette and stirred continuously at 37°C.[10] A baseline light transmission is established.
-
Inhibition Assay: The test compound is pre-incubated with the PRP for a defined period before the addition of a sub-maximal concentration of PAF to induce aggregation.[10]
-
Data Analysis: The change in light transmission, which is proportional to the degree of aggregation, is recorded over time. The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximum aggregation response induced by PAF alone.[11]
In Vivo Model of PAF-Induced Airway Inflammation in Rabbits
This model is used to evaluate the effect of PAF antagonists on airway hyperresponsiveness and cellular infiltration.
-
Animal Model: Neonatally immunized rabbits are often used as they exhibit features of allergic asthma.[12]
-
Drug Administration: The test compound (e.g., this compound) is administered to the animals, often via intratracheal instillation, prior to PAF challenge.[1]
-
PAF Challenge: A solution of PAF is administered to the lungs, typically via an atomizer or nebulizer.
-
Measurement of Airway Responsiveness: Airway resistance and dynamic compliance are measured before and after challenge with an agonist like histamine to assess changes in airway responsiveness.[12][13]
-
Bronchoalveolar Lavage (BAL): To assess cellular infiltration, the lungs are lavaged with saline. The recovered fluid is then analyzed for total and differential cell counts (neutrophils, eosinophils, etc.).[1]
Measurement of Neutrophil Infiltration in the Lungs
This method quantifies the accumulation of neutrophils in lung tissue, a hallmark of inflammation.
-
Tissue Collection and Preparation: Following the in vivo experiment, lung tissue is collected, fixed in formalin, and embedded in paraffin.[14]
-
Histological Staining: Thin sections of the lung tissue are cut and stained with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and cellular infiltrates.[14]
-
Immunohistochemistry: To specifically identify neutrophils, sections can be stained with antibodies against neutrophil-specific markers, such as myeloperoxidase (MPO) or Gr-1.[15]
-
Quantification: The number of neutrophils per high-power field or the percentage of the infiltrated area is quantified using a microscope. Alternatively, MPO activity in lung homogenates can be measured as a biochemical marker of neutrophil infiltration.[15]
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathway activated by Platelet-Activating Factor (PAF) and the point of intervention for PAF antagonists like this compound.
References
- 1. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of WEB 2086, an antagonist to the receptor for platelet-activating factor (PAF), on PAF-induced responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of a novel platelet activating factor (PAF) antagonist (BN 52021) on antigen-induced prostaglandin and thromboxane formation by the guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor antagonists decrease the inflammatory nociceptive response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that platelet activating factor may mediate some acute inflammatory responses. Studies with the platelet-activating factor antagonist, CV3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Airway responsiveness in an allergic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early exposure to farm dust in an allergic airway inflammation rabbit model: Does it affect bronchial and cough hyperresponsiveness? | PLOS One [journals.plos.org]
- 14. Measurement of neutrophil infiltration in the lungs [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: PF-10040 and Rupatadine in Allergic Inflammation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two compounds, PF-10040 and rupatadine, both of which have been investigated for their roles in modulating allergic and inflammatory responses. It is important to note at the outset that the publicly available data on this compound is significantly limited, precluding a comprehensive head-to-head comparison with the well-characterized drug, rupatadine. This document summarizes the existing experimental data for both compounds to the fullest extent possible.
Rupatadine: A Dual Antagonist of Histamine H1 and Platelet-Activating Factor Receptors
Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, functioning as a potent and selective antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4] This dual antagonism allows it to inhibit a broader range of allergic and inflammatory processes than traditional antihistamines.[4][5]
Mechanism of Action and Signaling Pathways
Rupatadine competitively binds to histamine H1 receptors, preventing histamine from initiating the downstream signaling cascade that leads to classic allergic symptoms such as itching, vasodilation, and increased vascular permeability.[4] Simultaneously, it blocks PAF receptors, thereby inhibiting PAF-mediated effects like bronchoconstriction, platelet aggregation, and increased vascular permeability.[4][6] Beyond receptor antagonism, rupatadine has been shown to inhibit the degranulation of mast cells and the release of pro-inflammatory cytokines, such as TNF-α, from mast cells and monocytes.[1][7][8]
Quantitative Performance Data
The following tables summarize key in vitro and in vivo data for rupatadine.
| Receptor Binding Affinity | |
| Target | Binding Affinity (Ki or pA2) |
| Histamine H1 Receptor (guinea pig cerebellum) | Ki: 0.10 µM[6] |
| Histamine H1 Receptor (guinea pig ileum) | pA2: 9.29 ± 0.06[6] |
| PAF Receptor (rabbit platelet membranes) | Ki: 0.55 µM[6] |
| PAF Receptor (washed rabbit platelets) | pA2: 6.68 ± 0.08[6] |
| Inhibition of Mediator Release | |
| Assay | Inhibitory Concentration (IC50) |
| PAF-induced platelet aggregation (human platelet-rich plasma) | 0.68 µM[6] |
| Histamine release from LAD2 cells (stimulated by Substance P) | ~10-50 µM shows significant inhibition[7] |
| IL-8 release from LAD2 cells (stimulated by Substance P) | ~10-50 µM shows significant inhibition[7][9] |
| TNF-α release from HMC-1 cells | Significant inhibition at 10-50 µM[8] |
| In Vivo Efficacy | |
| Model | Effective Dose (ID50) |
| PAF-induced hypotension in rats (i.v.) | 0.44 mg/kg[6] |
| Histamine-induced hypotension in rats (i.v.) | 1.4 mg/kg[6] |
| PAF-induced bronchoconstriction in guinea pigs (i.v.) | 9.6 µg/kg[6] |
| Histamine-induced bronchoconstriction in guinea pigs (i.v.) | 113 µg/kg[6] |
| PAF-induced mortality in mice (p.o.) | 3.0 mg/kg[6] |
Experimental Protocols
Receptor Binding Assays:
-
Histamine H1 Receptor: Competitive binding assays were performed using [3H]-pyrilamine as the radioligand on guinea pig cerebellum membranes. The ability of rupatadine to displace the radioligand was measured to determine its binding affinity (Ki).[6]
-
PAF Receptor: Similarly, [3H]-WEB-2086 was used as the radioligand on rabbit platelet membranes to determine the Ki of rupatadine for the PAF receptor.[6]
Mast Cell Degranulation and Cytokine Release Assays:
-
Cell Lines: Human mast cell lines (HMC-1, LAD2) or human cord blood-derived mast cells were utilized.[7][9]
-
Stimulation: Cells were pre-incubated with varying concentrations of rupatadine for a specified duration (e.g., 10 minutes to 24 hours) before being stimulated with agents like Substance P, IL-1, or IgE/anti-IgE to induce mediator release.[7][9]
-
Quantification: Released mediators (e.g., histamine, β-hexosaminidase, IL-6, IL-8, TNF-α) in the cell supernatant were quantified using methods such as ELISA or fluorometric assays.[7][9][10]
References
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 5. Portico [access.portico.org]
- 6. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rupatadine inhibits inflammatory mediator release from human laboratory of allergic diseases 2 cultured mast cells stimulated by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-10040 and Lexipafant as Platelet-Activating Factor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two Platelet-Activating Factor (PAF) antagonists: PF-10040 and lexipafant. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway.
Lexipafant, a well-documented PAF antagonist, has undergone extensive clinical investigation, particularly in the context of acute pancreatitis.[1][2][3] In contrast, this compound is a less-studied antagonist of PAF for which publicly available data is limited.[4] Both compounds target the PAF receptor, a key player in inflammatory processes.[1][4]
Quantitative Efficacy Data
The available data for this compound is primarily from preclinical, in vitro studies, while lexipafant has been evaluated in both preclinical and numerous clinical trials. A direct comparison of their efficacy is challenging due to the absence of head-to-head studies. The following table summarizes the available quantitative data for each compound.
| Parameter | This compound | Lexipafant | Test System |
| IC50 | 1.07 x 10-5 M | Not available in provided search results | [3H]-PAF displacement from rabbit platelets |
| Clinical Efficacy (Acute Pancreatitis) | Not available | Mixed results. Some Phase II studies showed a reduction in organ failure.[2][3] A large Phase III trial did not meet its primary endpoint of reducing new organ failure.[1] | Human clinical trials |
| Clinical Efficacy (Severe Sepsis) | Not available | No significant difference in 28-day mortality compared to placebo.[5] | Human clinical trial |
Signaling Pathway
Both this compound and lexipafant are antagonists of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. Upon binding of PAF, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to a variety of cellular responses, including platelet aggregation, inflammation, and allergic reactions. This compound and lexipafant exert their effects by blocking the initial binding of PAF to its receptor, thereby inhibiting these downstream signaling events.
Figure 1. Simplified diagram of the Platelet-Activating Factor (PAF) signaling pathway and the inhibitory action of this compound and lexipafant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
[3H]-PAF Displacement Assay (for this compound)
This in vitro assay was used to determine the ability of this compound to displace radiolabeled PAF from its receptors on rabbit platelets, providing a measure of its binding affinity.
-
Platelet Preparation: Platelets were prepared from rabbit blood.
-
Binding Assay: Washed rabbit platelets were incubated with a fixed concentration of [3H]-PAF and varying concentrations of the antagonist (this compound or the standard PAF antagonist WEB 2086).
-
Separation: Bound and free [3H]-PAF were separated by filtration.
-
Quantification: The amount of bound radioactivity was determined by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibited 50% of the specific [3H]-PAF binding (IC50) was calculated.[4]
Clinical Trial in Severe Acute Pancreatitis (for lexipafant)
This section outlines the general design of the Phase III clinical trial for lexipafant in patients with severe acute pancreatitis.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial was conducted.
-
Patient Population: The study enrolled 290 patients with a predicted severe case of acute pancreatitis, as determined by an APACHE II score of >6.
-
Intervention: Patients received either an intravenous infusion of lexipafant (100 mg/24 hours) or a placebo for seven days. Treatment was initiated within 72 hours of the onset of symptoms.
-
Primary Endpoint: The primary outcome measured was the prevention of new organ failure.
-
Secondary Endpoints: Secondary measures included the severity of organ failure, markers of the inflammatory response, and mortality rate.[1]
-
Data Analysis: The incidence of the primary and secondary endpoints was compared between the lexipafant and placebo groups.
Conclusion
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Randomized, double-blind phase II trial of Lexipafant, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind placebo-controlled study of an infusion of lexipafant (Platelet-activating factor receptor antagonist) in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of PF-10040 and Apafant as Platelet-Activating Factor Receptor Antagonists
In the landscape of inflammatory and allergy research, the antagonism of the platelet-activating factor (PAF) receptor is a key area of investigation. Among the compounds developed for this purpose, apafant (also known as WEB 2086) is a well-characterized and potent antagonist. This guide provides a comparative analysis of PF-10040 and apafant, focusing on their performance as PAF receptor antagonists based on available experimental data. This review is intended for researchers, scientists, and professionals in drug development who are exploring therapeutic agents targeting the PAF signaling pathway.
Executive Summary
Apafant is a potent and selective inhibitor of the platelet-activating factor (PAF).[1] It acts by binding with high affinity to the PAF receptor on human platelets.[2][3] Experimental data demonstrates that apafant is a significantly more potent PAF receptor antagonist than this compound. A direct comparative study measuring the displacement of radiolabeled PAF from rabbit platelets revealed that apafant's inhibitory concentration (IC50) is approximately three orders of magnitude lower than that of this compound.[4] While both compounds target the PAF receptor, the substantial difference in potency is a critical factor for consideration in research and development. Information regarding the broader pharmacological profile of this compound is limited in publicly available literature, precluding a more extensive comparison across different biological assays.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and apafant, highlighting the key metric of PAF receptor binding affinity.
| Parameter | This compound | Apafant (WEB 2086) | Reference |
| IC50 for [3H]-PAF displacement from rabbit platelets | 1.07 x 10⁻⁵ M | 4.23 x 10⁻⁹ M | [4] |
| Equilibrium Dissociation Constant (KD) for [3H]PAF binding to human platelets | Not Available | 15 nM | [2][3] |
| IC50 for PAF-induced human platelet aggregation | Not Available | 170 nM | [2][3] |
| IC50 for PAF-induced human neutrophil aggregation | Not Available | 360 nM | [2][3] |
Experimental Protocols
[3H]-PAF Displacement Assay on Rabbit Platelets
The comparative inhibitory potency of this compound and apafant was determined through a radioligand binding assay. The methodology for this key experiment is detailed below.
Objective: To measure the concentration of the test compound (this compound or apafant) required to inhibit 50% of the specific binding of [3H]-labeled PAF to its receptors on rabbit platelets.
Methodology:
-
Platelet Preparation: Platelets are isolated from rabbit blood.
-
Incubation: A fixed concentration of [3H]-PAF is incubated with the prepared rabbit platelets in the presence of varying concentrations of the unlabeled antagonist (this compound or apafant).
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Bound and free [3H]-PAF are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the platelets is measured using scintillation counting.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the specific binding of [3H]-PAF is calculated and expressed as the IC50 value.
Signaling Pathways and Experimental Workflow
The platelet-activating factor (PAF) receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[2][3][5][6][7] These pathways are central to various physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions.[5][6] Both this compound and apafant are designed to inhibit these downstream effects by blocking the initial binding of PAF to its receptor.
Caption: PAF receptor signaling pathway and points of inhibition by this compound and apafant.
The experimental workflow for comparing PAF receptor antagonists typically involves a competitive binding assay, as described in the protocol section. This allows for a direct assessment of the compounds' ability to interact with the target receptor.
Caption: Workflow for the comparative [3H]-PAF displacement assay.
Conclusion
Based on the available scientific literature, apafant is a substantially more potent inhibitor of the platelet-activating factor receptor than this compound. The several-orders-of-magnitude difference in their IC50 values for displacing PAF from its receptor on rabbit platelets is a significant finding. While this compound has been shown to inhibit certain PAF-induced airway responses in vivo, its lower receptor binding affinity compared to apafant may necessitate higher concentrations to achieve similar effects.[4]
For researchers and drug development professionals, apafant represents a more potent tool for antagonizing the PAF receptor. However, the ultimate choice of a compound for further investigation would depend on a broader range of factors, including selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The current comparison is limited by the scarcity of publicly available data on this compound. Further studies directly comparing these two compounds across a variety of functional assays would be necessary for a more comprehensive evaluation.
References
- 1. Apafant - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Reagents: A Procedural Guide
Step 1: Locate and Scrutinize the Safety Data Sheet (SDS)
The most critical document for chemical handling and disposal is the Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS). Manufacturers and suppliers are obligated to provide an SDS for any hazardous chemical.
Action:
-
If you have the original container for PF-10040, the supplier's information should be on the label. Contact the supplier to request the SDS.
-
Search online chemical databases using the chemical name, CAS number (if known), or supplier and product number.
Once you have the SDS, pay close attention to the following sections for disposal guidance:
| SDS Section Number | Section Title | Key Information for Disposal |
| 2 | Hazards Identification | Provides an overview of the chemical's hazards (e.g., flammable, corrosive, toxic), which dictates the type of waste stream. |
| 8 | Exposure Controls/Personal Protection | Details the necessary Personal Protective Equipment (PPE) to be worn when handling the chemical and its waste, such as gloves, safety glasses, and lab coats.[1] |
| 9 | Physical and Chemical Properties | Information on properties like solubility and flammability can inform immediate handling of spills and appropriate waste containers.[2][3] |
| 13 | Disposal Considerations | This section provides specific instructions for the disposal of the chemical and its contaminated packaging. It may recommend incineration, chemical treatment, or other methods and will refer to compliance with local, state, and federal regulations.[4] |
| 14 | Transport Information | Outlines the requirements for safely transporting the waste material, including proper shipping names and hazard classes. |
| 16 | Other Information | May include additional details or context relevant to the safe handling and disposal of the substance. |
Step 2: Adhere to Institutional Environmental Health and Safety (EHS) Protocols
Your institution's Environmental Health and Safety (EHS) office is the definitive resource for waste disposal procedures. They will have established protocols that comply with all relevant regulations.
Action:
-
Contact your EHS office and provide them with the chemical name and any hazard information you have.
-
Follow their specific instructions for waste collection, labeling, and pickup.
-
Never dispose of chemical waste down the drain unless explicitly permitted by your E-H&S office for specific, non-hazardous substances.[5]
Step 3: Implement Safe Waste Handling and Segregation Practices
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
Action:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and suitable chemical-resistant gloves, when handling chemical waste.[1]
-
Waste Containers: Use only approved, compatible, and properly labeled waste containers provided by your EHS office. Ensure containers are in good condition and have secure lids.
-
Segregation:
-
Solid Waste: Collect unused or expired powder in a designated container for solid chemical waste.[1]
-
Liquid Waste: Collect solutions containing the chemical in a labeled container for liquid chemical waste. Do not mix incompatible waste streams.[1]
-
Contaminated Materials: Items such as gloves, absorbent pads, and empty containers that are contaminated with the chemical should be disposed of as hazardous waste. Rinse empty containers three times with a suitable solvent; collect the rinsate as liquid chemical waste.[1]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate quantities. Follow your institution's specific labeling requirements.[1]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic until they are collected by EHS.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a laboratory chemical.
By following these procedural steps, researchers can ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally responsible, even when specific disposal information is not immediately apparent.
References
- 1. benchchem.com [benchchem.com]
- 2. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. fdneurotech.com [fdneurotech.com]
- 5. Biological Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
Essential Safety and Handling Precautions for PF-10040
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling PF-10040, a platelet-activating factor (PAF) antagonist intended for research use only.
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines general safety protocols based on best practices for handling research chemicals of unknown toxicity. It is critical to obtain the specific SDS from the supplier for comprehensive safety information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Use goggles for splash hazards. |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat made of a suitable material should be worn to protect skin and clothing. |
| Respiratory | Fume hood or appropriate respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure should be used after a proper risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.
Spill Management: In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
Disposal:
-
All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be disposed of as hazardous chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
First Aid Measures
Immediate action is critical in case of exposure.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This guidance is intended to supplement, not replace, the specific Safety Data Sheet for this compound. Always prioritize obtaining and following the supplier's safety recommendations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
